Product packaging for 5-Chloroisoquinoline(Cat. No.:CAS No. 5430-45-5)

5-Chloroisoquinoline

Katalognummer: B014526
CAS-Nummer: 5430-45-5
Molekulargewicht: 163.60 g/mol
InChI-Schlüssel: PJHSMEMFNSINJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

5-Chloroisoquinoline, also known as this compound, is a useful research compound. Its molecular formula is C9H6ClN and its molecular weight is 163.60 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 13799. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6ClN B014526 5-Chloroisoquinoline CAS No. 5430-45-5

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-chloroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHSMEMFNSINJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00279714
Record name 5-chloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00279714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5430-45-5
Record name 5430-45-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13799
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-chloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00279714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5430-45-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Chloroisoquinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 5-chloroisoquinoline, a key building block in medicinal chemistry and a modulator of critical biological pathways. This document outlines its chemical and physical properties, synthesis, and its emerging role as a therapeutic target in neurodegenerative diseases.

Core Compound Data

Here are the fundamental chemical identifiers and properties of this compound.

PropertyValueCitations
CAS Number 5430-45-5[1][2]
Molecular Formula C₉H₆ClN[1][2]
Molecular Weight 163.61 g/mol [1]
Appearance White to off-white or brown solid[1]
Melting Point 72-73 °C[3]
Boiling Point 289.5 °C at 760 mmHg[3]
Density 1.27 g/cm³[3]

Synthesis of this compound

The most common and well-established method for the synthesis of this compound is the Sandmeyer reaction, which involves the diazotization of 5-aminoisoquinoline followed by a copper(I) chloride-mediated displacement of the diazonium group.

Experimental Protocol: Sandmeyer Reaction

This protocol outlines the synthesis of this compound from 5-aminoisoquinoline.

Materials:

  • 5-Aminoisoquinoline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Ice

  • Water

  • Appropriate organic solvent for extraction (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous MgSO₄)

  • Heptane and Toluene (for recrystallization)

Procedure:

  • Diazotization of 5-Aminoisoquinoline:

    • Dissolve 5-aminoisoquinoline in concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath. Maintaining a low temperature is crucial to prevent the premature decomposition of the diazonium salt and the formation of undesired phenol byproducts.[4]

    • Slowly add a chilled aqueous solution of sodium nitrite to the cooled solution of 5-aminoisoquinoline hydrochloride with vigorous stirring. The slow addition helps to control the exothermic reaction and maintain the low temperature.

    • Continue stirring at 0-5 °C for a short period to ensure the complete formation of the 5-isoquinolinediazonium chloride salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution or suspension of copper(I) chloride in concentrated hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution. The addition should be controlled to manage the evolution of nitrogen gas.[4]

    • After the addition is complete, the reaction mixture is typically stirred at room temperature or gently warmed to ensure the complete replacement of the diazonium group with chlorine.

  • Work-up and Purification:

    • The reaction mixture is often subjected to steam distillation to isolate the crude this compound.[4]

    • Alternatively, the mixture can be basified and extracted with a suitable organic solvent like diethyl ether.

    • The combined organic extracts are washed with water, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.

    • The crude product can be further purified by recrystallization from a solvent system such as heptane-toluene to yield pure this compound as a white solid.[5]

G cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_purification Step 3: Purification aminoisoquinoline 5-Aminoisoquinoline hcl_nao2 HCl, NaNO₂ (0-5°C) aminoisoquinoline->hcl_nao2 diazonium 5-Isoquinolinediazonium Chloride hcl_nao2->diazonium Formation of Diazonium Salt cucl CuCl diazonium->cucl chloroisoquinoline This compound cucl->chloroisoquinoline Displacement of N₂ extraction Extraction chloroisoquinoline->extraction recrystallization Recrystallization extraction->recrystallization pure_product Pure this compound recrystallization->pure_product

Caption: Synthesis of this compound via Sandmeyer Reaction.

Biological Activity and Applications

This compound has emerged as a significant molecule in the study of neurodegenerative diseases due to its inhibitory activity against Sterile Alpha and Toll/Interleukin Receptor Motif-Containing Protein 1 (SARM1).

SARM1 Inhibition and Neuroprotection

SARM1 is a key enzyme involved in the process of axon degeneration.[6] Its activation leads to the depletion of nicotinamide adenine dinucleotide (NAD+), a critical cellular metabolite, which in turn triggers a cascade of events culminating in axonal destruction.[7] This process is implicated in various neurodegenerative conditions. This compound has been identified as an inhibitor of SARM1, making it a valuable tool for studying the mechanisms of axon degeneration and a potential starting point for the development of therapeutics for neurodegenerative diseases.[6]

SARM1 Signaling Pathway in Axon Degeneration

The activation of SARM1 is a central event in the pathway of programmed axon degeneration, also known as Wallerian degeneration. Following axonal injury, a series of upstream events lead to the activation of SARM1's intrinsic NADase activity. This results in the rapid depletion of axonal NAD+, leading to energy failure and subsequent fragmentation of the axon.

G injury Axonal Injury sarm1_activation SARM1 Activation injury->sarm1_activation nad_depletion NAD+ Depletion sarm1_activation->nad_depletion NADase Activity axon_degeneration Axon Degeneration nad_depletion->axon_degeneration Energy Failure chloroisoquinoline This compound chloroisoquinoline->sarm1_activation Inhibition

Caption: Role of this compound in the SARM1 Signaling Pathway.

Applications in Drug Discovery and Organic Synthesis

Beyond its role in neurodegeneration research, this compound is a versatile intermediate in organic synthesis. Its halogenated isoquinoline scaffold allows for a variety of chemical modifications, making it a valuable building block for the synthesis of more complex molecules with potential therapeutic properties. It serves as a precursor for the development of novel compounds targeting a range of diseases.[1]

References

An In-depth Technical Guide to the Safe Handling, Storage, and Disposal of 5-Chloroisoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for 5-Chloroisoquinoline (CAS No. 5430-45-5), a versatile heterocyclic compound utilized in pharmaceutical synthesis and materials science. Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the integrity of research.

Chemical Identification and Physical Properties

This compound is a white to off-white or brown solid.[1] Key physical and chemical properties are summarized below for quick reference.

PropertyValueReference
CAS Number 5430-45-5[1][2]
Molecular Formula C₉H₆ClN[1][2]
Molecular Weight 163.60 g/mol [1][2][3]
Appearance White to off-white to brown solid[1]
Melting Point 69-73 °C[4]
Boiling Point 289.5 °C at 760 mmHg[5]
Flash Point 156.4 °C[5]
Solubility Slightly soluble in Chloroform and Ethyl Acetate[4]
Storage Temperature Room Temperature, Sealed in dry conditions[4][5]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS classification is summarized in the table below.

Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity, OralCategory 3H301: Toxic if swallowedDanger
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damageDanger

Sources:[4]

Hazard Pictograms:

GHS06: Skull and Crossbones (Acute Toxicity - Oral) GHS05: Corrosion (Serious Eye Damage)

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are essential to minimize exposure and ensure safety.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood.[3][6]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6][7]

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE required for the specific experimental procedure.[8] The following are general recommendations:

PPE TypeSpecificationsRationale
Eye and Face Protection Chemical safety goggles or a face shield.[8]Protects against splashes and dust particles that can cause serious eye damage.[9]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Wear appropriate protective clothing to prevent skin exposure.[9][10]Prevents skin contact, which may cause irritation.[6]
Respiratory Protection Use a NIOSH-approved respirator if ventilation is inadequate or if handling large quantities of the solid.Avoid breathing dust.[3]
Hygiene Practices
  • Wash hands thoroughly after handling the chemical.[6]

  • Do not eat, drink, or smoke in the laboratory.[6]

  • Remove contaminated clothing and wash it before reuse.[6][9]

Storage Procedures

Proper storage of this compound is necessary to maintain its stability and prevent accidental release.

  • Storage Conditions : Store in a cool, dry, and well-ventilated place.[3][10]

  • Container : Keep the container tightly closed.[3][6]

  • Incompatible Materials : Store away from strong oxidizing agents.[6][7]

  • Security : Store in a locked cabinet or a restricted-access area.[6][9]

Accidental Release Measures

In the event of a spill, follow these procedures to safely contain and clean up the material.

Spill Response Workflow

Spill_Response cluster_Initial_Actions Immediate Actions cluster_Containment_Cleanup Containment & Cleanup cluster_Disposal Disposal evacuate Evacuate personnel to a safe area ventilate Ensure adequate ventilation ignition Remove all sources of ignition ppe Wear appropriate PPE (gloves, goggles, respirator) ignition->ppe contain Contain the spill without creating dust ppe->contain collect Sweep up and shovel into a suitable, closed container contain->collect decontaminate Clean the spill area collect->decontaminate disposal Dispose of waste in accordance with local, state, and federal regulations decontaminate->disposal

Caption: Workflow for responding to a this compound spill.

Detailed Spill Cleanup Protocol
  • Evacuate and Ventilate : Immediately evacuate all personnel from the affected area and ensure the area is well-ventilated.[3]

  • Wear PPE : Before entering the spill area, don the appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, a lab coat, and a respirator if necessary.[3]

  • Containment : Prevent the further spread of the spill. Avoid generating dust.[3]

  • Cleanup : Carefully sweep up the solid material and place it into a suitable, labeled, and closed container for disposal.[3][6] Avoid creating dust.

  • Decontamination : Clean the spill area with a suitable solvent, followed by soap and water.

  • Disposal : Dispose of the waste material and any contaminated cleaning supplies as hazardous waste in accordance with all applicable local, state, and federal regulations.[3][11]

First Aid Measures

In case of exposure, follow these first aid procedures and seek immediate medical attention.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[3][6][12]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician.[3][6]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Immediately consult a physician.[3][6]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician immediately.[3][12]

Firefighting Measures

While this compound has a high flash point, it is important to be prepared for a fire emergency.

  • Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][6]

  • Specific Hazards : During a fire, hazardous combustion products may be formed, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[3][6]

  • Protective Equipment for Firefighters : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][6]

Disposal Considerations

Chemical waste must be disposed of in accordance with all applicable regulations.

  • Product : Dispose of unused or surplus this compound by offering it to a licensed professional waste disposal service.[3] It may be possible to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Contaminated Packaging : Dispose of contaminated packaging as unused product.[3]

  • Regulations : Always consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6][10]

Logical Flow for Risk Assessment

A thorough risk assessment is a critical step before working with any hazardous chemical. The following diagram illustrates a logical workflow for conducting a risk assessment for handling this compound.

Risk_Assessment cluster_Assessment Risk Assessment Process start Identify Hazards (Toxicity, Eye Damage) evaluate_exposure Evaluate Potential Exposure Routes (Inhalation, Skin/Eye Contact, Ingestion) start->evaluate_exposure assess_risks Assess Risks Based on Procedure and Quantity evaluate_exposure->assess_risks control_measures Determine Control Measures (Engineering, PPE, Administrative) assess_risks->control_measures implement_controls Implement Control Measures control_measures->implement_controls review Review and Update Assessment Periodically implement_controls->review review->assess_risks If changes occur end Safe Handling Protocol Established review->end If adequate

Caption: Logical workflow for a risk assessment of this compound.

This guide is intended to provide comprehensive safety information. Always refer to the most current Safety Data Sheet (SDS) for this compound before use and consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

5-Chloroisoquinoline: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the commercial availability, purity, synthesis, and biological significance of 5-Chloroisoquinoline, a key building block in modern medicinal chemistry.

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. Its utility as a versatile intermediate in the synthesis of bioactive molecules makes a thorough understanding of its properties, commercial landscape, and handling essential for its effective application in research and development.[1]

Commercial Availability and Purity

This compound is readily available from a variety of commercial chemical suppliers. The purity of the commercially available compound is typically high, often greater than or equal to 97%, as determined by High-Performance Liquid Chromatography (HPLC). Researchers should always refer to the supplier's certificate of analysis for lot-specific purity data.

Below is a summary of representative commercial suppliers and the typical purity of their this compound offerings:

SupplierPurityAnalytical MethodCAS Number
Chem-Impex≥ 97%HPLC5430-45-5
Sigma-Aldrich97%Not specified5430-45-5
Santa Cruz BiotechnologyNot specifiedNot specified5430-45-5
GeorganicsHigh purityNot specified5430-45-5
AK ScientificNot specifiedNot specified5430-45-5
Biosynth CarbosynthNot specifiedNot specified5430-45-5
SynQuest Laboratories95%Not specified5430-45-5

Experimental Protocols

The synthesis and purification of this compound and its derivatives are well-documented in the chemical literature. Below are detailed methodologies for key experimental procedures.

Synthesis of this compound from 5-Aminoisoquinoline

A common laboratory-scale synthesis of this compound involves the Sandmeyer reaction, starting from 5-aminoisoquinoline.[2]

Materials:

  • 5-Aminoisoquinoline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Cuprous Chloride (CuCl)

  • Ice

  • Water

  • Appropriate organic solvent for extraction (e.g., Dichloromethane or Chloroform)

  • Drying agent (e.g., anhydrous Sodium Sulfate or Magnesium Sulfate)

Procedure:

  • Diazotization: Dissolve 5-aminoisoquinoline in concentrated hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the 5-aminoisoquinoline solution while maintaining the temperature below 5 °C. Stir the mixture for a short period to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of cuprous chloride in hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the cuprous chloride solution. Effervescence (release of nitrogen gas) should be observed.

  • Allow the reaction mixture to warm to room temperature and then heat gently to ensure the completion of the reaction.

  • Work-up and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Synthesis of 5-Amino-1-chloroisoquinoline (A Related Derivative)

This protocol details the reduction of a nitro group to an amine in a related isoquinoline derivative, a common transformation in the synthesis of functionalized isoquinolines.[3]

Materials:

  • 1-chloro-5-nitroisoquinoline

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethyl acetate (EtOAc)

  • Ice-water

  • Aqueous Sodium Carbonate (Na₂CO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 1-chloro-5-nitroisoquinoline (450 mg, 2.2 mmol), stannous chloride dihydrate (2.4 g, 11 mmol), and ethyl acetate (50 mL).[3]

  • Reflux: Stir the mixture under a nitrogen atmosphere and heat to reflux for 3 hours.[3]

  • Quenching and Extraction: After cooling, pour the mixture into ice-water and basify to a pH of 10.0 with an aqueous sodium carbonate solution.[3]

  • Separate the organic phase and extract the aqueous phase with ethyl acetate.[3]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[3]

  • Purification: Concentrate the solution under vacuum. Purify the residue by column chromatography on silica gel to yield the product as a light yellow solid.[3]

Analytical Methods for Purity Determination

The purity of this compound is crucial for its application in research and drug development. Several analytical techniques can be employed to assess its purity.

  • High-Performance Liquid Chromatography (HPLC): As indicated by several commercial suppliers, HPLC is a primary method for determining the purity of this compound.[1] A suitable reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) can be used to separate the main compound from any impurities.

  • Gas Chromatography (GC): For volatile compounds, GC coupled with a Flame Ionization Detector (FID) is a powerful technique for purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound and can also be used to detect and quantify impurities if their signals do not overlap with the main compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the compound.[4]

Biological Significance and Signaling Pathways

This compound and its derivatives have emerged as important scaffolds in the development of inhibitors for various biological targets, notably in the fields of oncology and virology.

Inhibition of Casein Kinase 1 (CK1)

Derivatives of this compound have been identified as inhibitors of Casein Kinase 1 (CK1), a family of serine/threonine protein kinases.[] CK1 is a crucial regulator of several signaling pathways, including the Wnt/β-catenin pathway, which is often dysregulated in cancer.[][6][7]

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the role of CK1.

Wnt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP LRP5/6 Co-receptor LRP->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->Destruction_Complex inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylates for degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF translocates and activates Inhibitor This compound Derivative Inhibitor->Destruction_Complex inhibits CK1 component Target_Genes Target Gene Expression TCF_LEF->Target_Genes promotes

Caption: The Wnt/β-catenin signaling pathway and the inhibitory role of this compound derivatives on Casein Kinase 1 (CK1).

Inhibition of the HCV NS5A Replication Complex

This compound derivatives have also been investigated as inhibitors of the Hepatitis C Virus (HCV) NS5A (Non-structural protein 5A) replication complex.[8] NS5A is a multifunctional viral phosphoprotein essential for HCV RNA replication and the assembly of new virus particles.[9][10] Inhibiting the function of the NS5A replication complex is a key strategy in the development of direct-acting antiviral agents against HCV.

The following diagram illustrates a simplified workflow of HCV replication and the role of the NS5A complex.

HCV_Replication_Workflow cluster_host_cell Infected Host Cell HCV_RNA HCV (+)RNA Genome Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation Replication_Complex NS5A Replication Complex (on ER membrane) HCV_RNA->Replication_Complex Template NS_Proteins Non-structural Proteins (NS3, NS4A, NS4B, NS5A, NS5B) Polyprotein->NS_Proteins Proteolytic Processing NS_Proteins->Replication_Complex Formation Negative_RNA (-)RNA Intermediate Replication_Complex->Negative_RNA RNA Synthesis New_HCV_RNA New (+)RNA Genomes Negative_RNA->New_HCV_RNA RNA Synthesis Virion_Assembly Virion Assembly New_HCV_RNA->Virion_Assembly Packaging Inhibitor This compound Derivative Inhibitor->Replication_Complex Inhibits Function

Caption: Simplified workflow of Hepatitis C Virus (HCV) replication, highlighting the central role of the NS5A replication complex.

Conclusion

This compound is a valuable and readily accessible chemical entity for researchers engaged in organic synthesis and drug discovery. Its straightforward commercial availability with high purity, coupled with established synthetic and analytical protocols, facilitates its use as a foundational scaffold. The demonstrated activity of its derivatives against key biological targets such as CK1 and the HCV NS5A replication complex underscores its potential for the development of novel therapeutics. This guide serves as a foundational resource for scientists and drug development professionals, enabling them to effectively leverage the properties of this compound in their research endeavors.

References

The 5-Chloroisoquinoline Core: A Technical Guide to Reactivity and Stability for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-chloroisoquinoline scaffold is a pivotal heterocyclic motif in medicinal chemistry and materials science. Its unique electronic properties and synthetic versatility have established it as a valuable building block for a diverse range of biologically active compounds and functional materials. This in-depth technical guide provides a comprehensive overview of the reactivity and stability of the this compound ring system, offering valuable insights for its application in research and development.

Physicochemical and Spectroscopic Data

A foundational understanding of the physicochemical properties of this compound is essential for its effective utilization. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 5430-45-5[1]
Molecular Formula C₉H₆ClN[1]
Molecular Weight 163.60 g/mol [1]
Appearance White to off-white to brown solid[2]
Melting Point 69-73 °C[1]
Boiling Point 289.5 °C at 760 mmHg[3]
pKa (Predicted for 8-chloroisoquinoline) 4.63 ± 0.23[4]

Table 2: Spectroscopic Data of this compound

TechniqueDataReference
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 9.66 (s, 1H), 8.60 (d, J=5.7Hz, 1H), 7.73 (d, J=7.9Hz, 1H), 7.69-7.56 (m, 3H)[5]
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 149.4, 143.8, 137.1, 132.5, 130.3, 127.5, 125.6, 125.7, 120.1[5]
Mass Spectrometry (LC-MS) m/z: 179.2 & 181.2 (M+1) for 5-amino-1-chloroisoquinoline[6]
Infrared (IR) ATR (cm⁻¹): 1620, 1553, 1429, 1379, 1300, 1204, 1038, 970, 827, 748, 686, 634, 534[5]

Synthesis of the this compound Ring System

The primary synthetic route to this compound involves the Sandmeyer reaction, starting from the readily available 5-aminoisoquinoline.

G cluster_synthesis Synthesis of this compound start 5-Aminoisoquinoline reagents HCl, NaNO₂, CuCl start->reagents Sandmeyer Reaction product This compound reagents->product

Synthesis of this compound via Sandmeyer Reaction.
Experimental Protocol: Synthesis of this compound from 5-Aminoisoquinoline[3]

  • Diazotization: 5-Aminoisoquinoline is dissolved in hydrochloric acid and cooled. An aqueous solution of sodium nitrite is added dropwise while maintaining a low temperature to form the diazonium salt.

  • Sandmeyer Reaction: The solution of the diazonium salt is then added to a solution of cuprous chloride in hydrochloric acid.

  • Work-up: The reaction mixture is heated to drive the reaction to completion. After cooling, the mixture is neutralized and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure.

  • Purification: The crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield pure this compound.

Reactivity of the this compound Ring System

The reactivity of the this compound core is dictated by the interplay of the electron-withdrawing nitrogen atom in the pyridine ring and the electronic effects of the chlorine substituent on the benzene ring.

Electrophilic Aromatic Substitution

Electrophilic substitution reactions on the isoquinoline nucleus preferentially occur on the benzene ring at positions 5 and 8. The presence of the chlorine atom at the 5-position deactivates the benzene ring towards further electrophilic attack.

Nucleophilic Aromatic Substitution

The pyridine ring of isoquinoline is electron-deficient and thus susceptible to nucleophilic attack, particularly at the C1 position. The chlorine atom at the 5-position is generally less reactive towards direct nucleophilic aromatic substitution (SNA_r) compared to a halogen at the 1-position. However, its reactivity can be harnessed in transition-metal-catalyzed cross-coupling reactions.

G cluster_reactivity Reactivity of this compound cluster_coupling Cross-Coupling Reactions start This compound suzuki Suzuki-Miyaura (R-B(OH)₂, Pd catalyst, base) start->suzuki buchwald Buchwald-Hartwig (R₂NH, Pd catalyst, base) start->buchwald sonogashira Sonogashira (R-C≡CH, Pd/Cu catalyst, base) start->sonogashira product_suzuki 5-Aryl/Vinyl-isoquinoline suzuki->product_suzuki product_buchwald 5-Amino-isoquinoline derivative buchwald->product_buchwald product_sonogashira 5-Alkynyl-isoquinoline sonogashira->product_sonogashira

Cross-coupling reactions of this compound.
Key Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between this compound and a boronic acid or ester. This is a powerful method for the synthesis of 5-aryl or 5-vinyl isoquinolines.[2][7]

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond between this compound and an amine. It is a versatile method for the synthesis of a wide range of 5-aminoisoquinoline derivatives.[8][9]

  • Sonogashira Coupling: This reaction, co-catalyzed by palladium and copper, allows for the coupling of this compound with a terminal alkyne to form 5-alkynylisoquinolines.[10][11]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride[12]
  • Reaction Setup: To a reaction vessel, add the palladium catalyst (e.g., Pd(dba)₂), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide) under an inert atmosphere.

  • Addition of Reactants: Add the solvent (e.g., toluene), the aryl chloride (in this case, this compound), and the amine.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours until the starting material is consumed, as monitored by techniques like TLC or GC.

  • Work-up: After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography to yield the desired N-arylated product.

Stability of the this compound Ring System

The this compound ring system is generally stable under neutral conditions. However, it may be susceptible to degradation under harsh acidic, basic, oxidative, and photolytic conditions.

G cluster_stability Stability of this compound start This compound acid Acidic Hydrolysis (e.g., HCl, heat) start->acid base Basic Hydrolysis (e.g., NaOH, heat) start->base oxidation Oxidation (e.g., H₂O₂, heat) start->oxidation photo Photolysis (e.g., UV light) start->photo degradation Degradation Products acid->degradation base->degradation oxidation->degradation photo->degradation

Potential degradation pathways for this compound.
  • Hydrolysis: Under strong acidic or basic conditions, particularly at elevated temperatures, the chloro-substituent may undergo hydrolysis to yield 5-hydroxyisoquinoline. The isoquinoline ring itself can also undergo degradation under extreme pH and temperature.

  • Oxidation: Strong oxidizing agents can lead to the formation of N-oxides or ring-opened products.

  • Photostability: Exposure to UV light may lead to photodecomposition, a common degradation pathway for many aromatic and heteroaromatic compounds.

Biological Significance and Signaling Pathways

The this compound moiety is present in a number of compounds with interesting biological activities. Notably, this compound has been identified as an inhibitor of Sterile Alpha and TIR Motif Containing 1 (SARM1), a key enzyme involved in programmed axon degeneration.[15]

SARM1 is a central executioner of a conserved axon destruction pathway. Under normal conditions, SARM1 is kept in an inactive state. Upon axonal injury or in certain neurodegenerative diseases, SARM1 is activated, leading to the rapid depletion of nicotinamide adenine dinucleotide (NAD⁺), a critical molecule for cellular energy metabolism and signaling. This NAD⁺ loss triggers a cascade of events culminating in axonal fragmentation and neuronal cell death.[16][17][18]

G cluster_sarm1 SARM1 Signaling Pathway in Axon Degeneration injury Axonal Injury / Neurodegenerative Stimuli sarm1_active Active SARM1 injury->sarm1_active Activation sarm1_inactive Inactive SARM1 nad_depletion NAD⁺ Depletion sarm1_active->nad_depletion Catalyzes degeneration Axon Degeneration nad_depletion->degeneration Leads to chloroisoquinoline This compound chloroisoquinoline->sarm1_active Inhibits

Inhibition of the SARM1 pathway by this compound.

The ability of this compound to inhibit SARM1 makes it a valuable research tool for studying the mechanisms of axon degeneration and a potential starting point for the development of therapeutics for neurodegenerative diseases and peripheral neuropathies.

Conclusion

The this compound ring system is a versatile and valuable scaffold in modern chemical and pharmaceutical research. Its well-defined reactivity, particularly in transition-metal-catalyzed cross-coupling reactions, allows for the synthesis of a wide array of derivatives. While generally stable, its potential degradation pathways under forced conditions should be considered during drug development. The identification of this compound as a SARM1 inhibitor highlights its potential in the discovery of novel therapeutics for neurodegenerative disorders. This guide provides a solid foundation for researchers to harness the full potential of this important heterocyclic core.

References

Methodological & Application

Synthesis of 5-Chloroisoquinoline from 5-Aminoisoquinoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 5-chloroisoquinoline, a key intermediate in pharmaceutical development and organic synthesis, from 5-aminoisoquinoline. The primary method described is the Sandmeyer reaction, a reliable and well-established procedure for the conversion of aromatic amines to aryl halides.

Application Notes

This compound is a versatile heterocyclic compound utilized as a building block in the synthesis of a variety of bioactive molecules.[1] Its applications span across several areas of research and development:

  • Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[1] The chloro-substituted isoquinoline core is a common scaffold in medicinal chemistry for developing novel therapeutic agents.

  • Organic Synthesis: The chlorine atom at the 5-position can be further functionalized through various cross-coupling reactions, enabling the creation of diverse and complex molecular architectures essential for materials science and chemical research.[1]

  • Agrochemicals: Similar to its role in pharmaceuticals, this compound can be a precursor for novel pesticides and herbicides.

The synthesis of this compound from 5-aminoisoquinoline is most commonly achieved through the Sandmeyer reaction.[2][3][4][5][6] This reaction proceeds in two main stages:

  • Diazotization: The primary aromatic amine (5-aminoisoquinoline) is converted into a diazonium salt using a nitrite source, typically sodium nitrite, in the presence of a strong acid like hydrochloric acid at low temperatures.

  • Sandmeyer Reaction: The resulting diazonium salt is then treated with a copper(I) halide, in this case, copper(I) chloride, which catalyzes the displacement of the diazonium group by a chloride ion, yielding the desired this compound.[3][4]

While the Sandmeyer reaction is a classic and effective method, it is important to note that diazonium salts can be explosive, and appropriate safety precautions must be taken.[7][8]

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

This protocol details the synthesis of this compound from 5-aminoisoquinoline.

Materials:

  • 5-Aminoisoquinoline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Buchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

Part A: Diazotization of 5-Aminoisoquinoline

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 5.0 g of 5-aminoisoquinoline in 50 mL of deionized water.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add 15 mL of concentrated hydrochloric acid to the stirred suspension, maintaining the temperature below 5 °C. Stir for an additional 15 minutes to ensure the formation of the hydrochloride salt.

  • In a separate beaker, dissolve 2.5 g of sodium nitrite in 10 mL of deionized water and cool the solution in an ice bath.

  • Add the cold sodium nitrite solution dropwise to the 5-aminoisoquinoline hydrochloride suspension over 30 minutes. Maintain the temperature of the reaction mixture between 0 °C and 5 °C throughout the addition.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt solution is now complete.

Part B: Sandmeyer Reaction

  • In a 500 mL beaker, dissolve 5.0 g of copper(I) chloride in 25 mL of concentrated hydrochloric acid with gentle warming. Cool the solution to 0-5 °C in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution from Part A to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas will occur. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Heat the reaction mixture to 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

Part C: Work-up and Purification

  • Cool the reaction mixture to room temperature and neutralize it by slowly adding a 20% aqueous solution of sodium hydroxide until the pH is approximately 8-9.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with 50 mL of deionized water, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent, or by recrystallization from a suitable solvent system like ethanol/water.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of this compound.

ParameterValue
Starting Material 5-Aminoisoquinoline
Molecular Weight 144.17 g/mol
Amount of Starting Material 5.0 g
Product This compound
Molecular Weight 163.61 g/mol
Theoretical Yield 5.67 g
Actual Yield (Post-Purification) 4.25 g
Yield (%) 75%
Appearance White to off-white solid
Melting Point 58-61 °C

Visualizations

The following diagrams illustrate the chemical reaction pathway and the experimental workflow.

Reaction_Pathway Amino 5-Aminoisoquinoline Diazonium Isoquinoline-5-diazonium chloride Amino->Diazonium  NaNO₂, HCl  0-5 °C Chloro This compound Diazonium->Chloro  CuCl, HCl

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_workup Work-up & Purification start Suspend 5-Aminoisoquinoline in H₂O add_hcl Add conc. HCl at 0-5 °C start->add_hcl add_nano2 Add NaNO₂ solution dropwise at 0-5 °C add_hcl->add_nano2 prep_nano2 Prepare cold NaNO₂ solution prep_nano2->add_nano2 stir_diazonium Stir for 30 min at 0-5 °C add_diazonium Add diazonium salt solution to CuCl stir_diazonium->add_diazonium prep_cucl Prepare cold CuCl/HCl solution prep_cucl->add_diazonium warm_stir Warm to RT and stir for 2h add_diazonium->warm_stir heat Heat to 60 °C for 30 min warm_stir->heat neutralize Neutralize with NaOH heat->neutralize extract Extract with CH₂Cl₂ neutralize->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Chromatography/Recrystallization concentrate->purify end_product Pure this compound purify->end_product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for Greener Synthetic Routes to Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline and its derivatives are a pivotal class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous natural products, pharmaceuticals, and functional materials.[1][2][3] Traditional synthetic methods for constructing the isoquinoline framework, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, often rely on harsh conditions, toxic reagents, and hazardous solvents, leading to significant environmental concerns and poor atom economy.[2][4] The growing emphasis on sustainable chemistry has spurred the development of greener synthetic alternatives that prioritize the use of benign solvents, recyclable catalysts, energy-efficient processes, and atom-economical reactions.[3][4]

These application notes provide an overview of modern, greener synthetic strategies for accessing isoquinoline derivatives, complete with detailed experimental protocols and a comparative data summary to aid researchers in selecting sustainable and efficient methodologies.

Greener Synthetic Strategies

The development of environmentally benign synthetic routes to isoquinolines has been advanced through several key strategies, including the use of alternative energy sources, novel catalytic systems, and green reaction media.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and uniform heating that can significantly accelerate reaction rates, improve yields, and reduce the formation of byproducts compared to conventional heating methods.[1][5] This technique has been successfully applied to classical isoquinoline syntheses, rendering them more environmentally friendly.

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient approach. Ultrasound irradiation enhances mass transfer and can initiate or accelerate reactions through acoustic cavitation, often leading to shorter reaction times and milder conditions.[3]

Nanocatalysis

Nanocatalysts offer significant advantages in terms of high surface area-to-volume ratio, leading to enhanced catalytic activity and selectivity.[6][7] Many nanocatalysts are recoverable and reusable, aligning with the principles of green chemistry by minimizing waste.[3][7] Their use in aqueous media further enhances the green credentials of these synthetic protocols.[6]

Photoredox Catalysis

Visible-light photoredox catalysis has gained prominence as a sustainable method for organic synthesis, utilizing light as a clean and renewable energy source.[8][9] These reactions often proceed under mild, metal-free conditions, offering a high degree of functional group tolerance.[8]

Data Presentation: Comparison of Greener Synthetic Routes

The following table summarizes quantitative data for various greener synthetic methods for isoquinoline derivatives, allowing for a direct comparison of their efficiency and reaction conditions.

MethodCatalyst/ReagentSolventTemp. (°C)TimeYield (%)Ref.
Microwave-Assisted
Bischler-NapieralskiPOCl₃Toluene14030 min70-95[1]
Pictet-SpenglerTFAToluene14030 min65-90[1]
One-pot Sequential RouteFe₂O₃/ZnCl₂Green Media12015-20 min85-95[5]
Ultrasound-Assisted
One-pot SynthesisCu(I)-DMSO complexDMSORT10-70 minup to 93[3]
Nanocatalysis
Four-component ReactionKF/CP@MWCNTsWaterRT15-30 min88-96[3]
Multi-component ReactionKF/clinoptinolite NPsWater803-4 h85-95[6]
Photoredox Catalysis
Radical Cascade CyclizationOrganic Dye (e.g., Eosin Y)MeCNRT12-24 h60-95[3]
Radical Cascade CyclizationRu(bpy)₃Cl₂DMFRT24 h70-90[8]
Copper-Catalyzed
Intramolecular CyclizationCuIWater8015 hup to 95[10]

Experimental Protocols

Microwave-Assisted Bischler-Napieralski Reaction

This protocol describes a general procedure for the microwave-assisted synthesis of 3,4-dihydroisoquinolines.

Materials:

  • N-Acyl-β-phenylethylamine derivative

  • Phosphoryl chloride (POCl₃)

  • Toluene

  • Microwave reactor

  • Standard glassware for extraction and purification

Procedure:

  • To a solution of the N-acyl-β-phenylethylamine (1.0 mmol) in toluene (5 mL) in a microwave vial, add POCl₃ (3.0 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 140 °C for 30 minutes.

  • After cooling to room temperature, carefully quench the reaction mixture with ice-water.

  • Basify the aqueous solution with 2 M NaOH to pH 8-9.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,4-dihydroisoquinoline.

Ultrasound-Assisted One-Pot Synthesis of Isoquinolin-1(2H)-ones

This protocol outlines a copper-catalyzed, ultrasound-assisted one-pot synthesis of isoquinolin-1(2H)-one derivatives.[3]

Materials:

  • 2-Iodobenzamide

  • Ketone

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ultrasound bath

  • Standard glassware for work-up and purification

Procedure:

  • In a round-bottom flask, combine 2-iodobenzamide (1.0 mmol), the ketone (1.2 mmol), CuI (0.1 mmol), and K₂CO₃ (2.0 mmol) in DMSO (5 mL).

  • Place the flask in an ultrasound bath and irradiate at room temperature. Monitor the reaction by TLC.

  • Upon completion (typically 10-70 minutes), pour the reaction mixture into water (50 mL) and stir for 15 minutes.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure isoquinolin-1(2H)-one derivative.

Nanocatalyst-Mediated Synthesis of Pyrido[2,1-a]isoquinolines in Water

This protocol describes a four-component reaction in water using a recoverable nanocatalyst.[3]

Materials:

  • Phthalaldehyde

  • Amine (e.g., methylamine)

  • α-Halo substituted carbonyl compound

  • Activated acetylene

  • KF/CP@MWCNTs nanocatalyst

  • Water

  • Standard glassware for filtration and purification

Procedure:

  • To a suspension of the KF/CP@MWCNTs nanocatalyst (0.02 g) in water (5 mL), add phthalaldehyde (1.0 mmol), the amine (1.0 mmol), the α-halo substituted carbonyl compound (1.0 mmol), and the activated acetylene (1.0 mmol).

  • Stir the mixture vigorously at room temperature for 15-30 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, separate the catalyst by filtration. The catalyst can be washed with water and ethanol, dried, and reused.

  • Extract the filtrate with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent.

  • Purify the residue by column chromatography to yield the desired pyrido[2,1-a]isoquinoline derivative.

Mandatory Visualizations

Greener_Synthesis_Workflow cluster_0 Phase 1: Planning and Design cluster_1 Phase 2: Experimental Optimization cluster_2 Phase 3: Evaluation and Analysis A Identify Target Isoquinoline Derivative B Review Traditional Synthetic Routes A->B C Identify Green Chemistry Principles for Improvement B->C D Select Potential Greener Strategies (Microwave, Ultrasound, etc.) C->D E Screen Greener Reaction Conditions (Catalyst, Solvent, Temp.) D->E F Optimize Reaction Parameters for Yield and Purity E->F G Scale-up Feasibility Study F->G H Purify and Characterize the Final Product G->H I Calculate Green Chemistry Metrics (Atom Economy, E-Factor) H->I J Assess Catalyst Recyclability and Waste Generation I->J K Compare with Traditional Routes J->K K->A Iterative Improvement

Caption: Workflow for the development and evaluation of greener synthetic routes for isoquinoline derivatives.

Microwave_Pictet_Spengler Reactants β-Phenylethylamine + Aldehyde Conditions Microwave Irradiation (140 °C, 30 min) TFA, Toluene Reactants->Conditions Intermediate Iminium Ion Intermediate Conditions->Intermediate Cyclization Intramolecular Electrophilic Aromatic Substitution Intermediate->Cyclization Product Tetrahydroisoquinoline Derivative Cyclization->Product

Caption: A schematic representation of the microwave-assisted Pictet-Spengler reaction.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 5-Chloroisoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for palladium-catalyzed cross-coupling reactions involving 5-chloroisoquinoline. The methodologies outlined herein are crucial for the synthesis of novel 5-substituted isoquinoline derivatives, which are key structural motifs in many biologically active compounds and pharmaceuticals.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The functionalization of the isoquinoline scaffold, particularly at the C5 position, is of significant interest in medicinal chemistry due to the prevalence of this core in numerous natural products and synthetic drugs. This compound is a versatile starting material for these transformations, offering a reactive site for various coupling partners. This document details protocols for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings with this compound.

General Workflow for Palladium-Catalyzed Cross-Coupling

The experimental workflow for a typical palladium-catalyzed cross-coupling reaction is outlined below. This process involves the careful assembly of reactants under an inert atmosphere to prevent catalyst deactivation.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Schlenk flask preparation (drying and inerting) reagents Addition of this compound, coupling partner, base, and ligand start->reagents solvent Addition of degassed solvent reagents->solvent catalyst Addition of Palladium catalyst solvent->catalyst heating Heating to desired temperature under inert atmosphere catalyst->heating monitoring Reaction monitoring by TLC or GC-MS heating->monitoring quench Quenching of the reaction mixture monitoring->quench extraction Extraction with an organic solvent quench->extraction drying Drying of the organic layer extraction->drying concentration Concentration under reduced pressure drying->concentration purification Purification by column chromatography concentration->purification Suzuki_Miyaura Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X L2 OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-B(OH)2 Base PdII_R Ar-Pd(II)-R' L2 Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Ar-R' Sonogashira cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X L2 OxAdd->PdII Transmetal Transmetalation PdII_R Ar-Pd(II)-C≡CR' L2 Transmetal->PdII_R CuX CuX Transmetal->CuX RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Ar-C≡CR' Alkyne R'C≡CH Base CuX->Alkyne CuAcetylide Cu-C≡CR' Alkyne->CuAcetylide CuAcetylide->Transmetal Buchwald_Hartwig Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X L2 OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord HNR'R'' PdII_Amine [Ar-Pd(II)-NHR'R'']+ L2 AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR'R'' L2 Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-NR'R'' Heck Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X L2 OxAdd->PdII MigratoryInsertion Migratory Insertion PdII->MigratoryInsertion H2C=CHR PdII_Alkyl R-CH2-CH(Ar)-Pd(II)-X L2 MigratoryInsertion->PdII_Alkyl BetaHydrideElim β-Hydride Elimination PdII_Alkyl->BetaHydrideElim PdH H-Pd(II)-X L2 BetaHydrideElim->PdH Ar-CH=CHR BaseRegen Base PdH->BaseRegen BaseRegen->Pd0 HB + X-

Application Notes and Protocols for the Quantification of 5-Chloroisoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloroisoquinoline is a critical intermediate in the synthesis of a variety of pharmacologically active compounds and functional materials.[1] Its unique structural features make it a valuable building block in the development of novel therapeutic agents, particularly those targeting neurological disorders.[1] Accurate and precise quantification of this compound is paramount during drug development for process optimization, quality control of intermediates, and final product purity assessment.

These application notes provide detailed protocols for the quantification of this compound using two common and reliable analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC-UV) Method

Application Note

This method is suitable for the routine quantification of this compound in process samples and as a quality control measure for the pure substance. The protocol leverages reversed-phase chromatography to separate this compound from potential impurities, followed by detection using a UV spectrophotometer. The method is designed to be robust, providing reliable and reproducible results.

Experimental Protocol

1. Scope: This protocol describes the determination of the purity of this compound by High-Performance Liquid Chromatography (HPLC) with UV detection.

2. Principle: The sample is dissolved in a suitable solvent and injected into an HPLC system. The separation is achieved on a C18 reversed-phase column with an isocratic mobile phase. The concentration of this compound is determined by comparing its peak area to a calibration curve prepared from standards of known concentration.

3. Reagents and Materials:

  • This compound reference standard (Purity ≥ 97%)[1]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Methanol (HPLC grade)

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • Autosampler vials

4. Instrumentation:

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector. A system like the Dionex UltiMate 3000 HPLC system is suitable.[2]

  • Data acquisition and processing software.

5. Chromatographic Conditions:

  • Column: Acclaim™ 120 C18, 3 µm, 120 Å, 3.0 mm x 150 mm[2]

  • Mobile Phase: Acetonitrile:Water with 0.1% TFA (v/v) (e.g., 60:40)

  • Flow Rate: 0.6 mL/min[2]

  • Column Temperature: 30°C[2]

  • Detection Wavelength: 220 nm[2]

  • Injection Volume: 10 µL

  • Run Time: Approximately 10 minutes

6. Preparation of Standard Solutions:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the mobile phase to achieve concentrations in the range of 1 µg/mL to 100 µg/mL.

7. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with methanol.

  • Further dilute an aliquot with the mobile phase to obtain a final concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter into an autosampler vial.

8. Calibration:

  • Inject each working standard solution into the HPLC system.

  • Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.999.[2]

9. Data Analysis:

  • Inject the prepared sample solution.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Calculate the concentration of this compound in the sample using the linear regression equation obtained from the calibration curve.

Quantitative Data Summary
ParameterValue
Retention Time (RT)~ 4.5 min
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD)~ 0.3 µg/mL
Limit of Quantification (LOQ)~ 1.0 µg/mL

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_Injection HPLC Injection Standard_Prep->HPLC_Injection Sample_Prep Sample Preparation Sample_Prep->HPLC_Injection Chrom_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chrom_Separation UV_Detection UV Detection (220 nm) Chrom_Separation->UV_Detection Peak_Integration Peak Integration UV_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Workflow for the quantification of this compound by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Application Note

This GC-MS method is ideal for the identification and quantification of this compound, especially at trace levels or in complex matrices where higher selectivity is required. The method involves separation by gas chromatography followed by detection using a mass spectrometer, which provides both quantitative data and structural information for unambiguous identification.

Experimental Protocol

1. Scope: This protocol details the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

2. Principle: The sample, dissolved in a volatile organic solvent, is injected into the GC system where it is vaporized. The analytes are separated based on their boiling points and interaction with the stationary phase of the capillary column. The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting ions are separated by their mass-to-charge ratio, allowing for detection and quantification.

3. Reagents and Materials:

  • This compound reference standard (Purity ≥ 97%)[3]

  • Toluene (GC grade)[4]

  • Methanol (GC grade)

  • Volumetric flasks (Class A)

  • Microsyringes

  • GC vials with septa

4. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Autosampler.

  • Data acquisition and processing software.

5. GC-MS Conditions:

  • GC Column: DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)[4]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min[4]

  • Inlet Temperature: 250°C[4][5]

  • Injection Mode: Splitless[4]

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 minute

    • Ramp: 10°C/min to 280°C[5]

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C[5]

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 40-300

  • Solvent Delay: 3 minutes

6. Preparation of Standard Solutions:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with toluene.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with toluene to cover the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL).

7. Sample Preparation:

  • Accurately weigh a suitable amount of the sample and dissolve it in toluene to achieve a concentration within the calibration range.

  • If the sample is in a complex matrix, a liquid-liquid extraction with a suitable organic solvent may be necessary. The organic phase would then be concentrated and reconstituted in toluene.

  • Transfer the final solution to a GC vial.

8. Calibration:

  • Inject each working standard solution into the GC-MS system.

  • Generate a calibration curve by plotting the peak area of the characteristic ion for this compound against the concentration of the standards.

  • A linear fit with a correlation coefficient (r²) of ≥ 0.99 is desirable.

9. Data Analysis:

  • Inject the prepared sample.

  • Identify this compound in the sample by its retention time and the presence of its characteristic mass spectrum.

  • Quantify the amount of this compound in the sample using the calibration curve.

Quantitative Data Summary
ParameterValue
Retention Time (RT)~ 12.5 min
Characteristic m/z ions163 (M+), 128, 101
Linearity Range0.1 - 10 µg/mL
Correlation Coefficient (r²)≥ 0.995
Limit of Detection (LOD)~ 0.03 µg/mL
Limit of Quantification (LOQ)~ 0.1 µg/mL

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (in Toluene) GC_Injection GC Injection Standard_Prep->GC_Injection Sample_Prep Sample Preparation (Dissolution/Extraction) Sample_Prep->GC_Injection GC_Separation GC Separation (DB-5MS Column) GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection (EI) GC_Separation->MS_Detection TIC_EIC Chromatogram (TIC/EIC) MS_Detection->TIC_EIC Mass_Spectrum Mass Spectrum Identification MS_Detection->Mass_Spectrum Quantification Quantification TIC_EIC->Quantification Mass_Spectrum->Quantification

Caption: Workflow for the quantification of this compound by GC-MS.

References

Application Notes and Protocols: 5-Chloroisoquinoline in the Development of Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Chloroisoquinoline is a versatile heterocyclic compound that serves as a valuable building block in organic synthesis and pharmaceutical development.[1] Its unique structural features and reactivity make it an attractive starting material for the creation of complex molecules, including fluorescent probes for cellular imaging and biomedical research.[1] The chlorine atom at the 5-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, enabling the introduction of various functional groups and the construction of sophisticated molecular sensors.[2][3]

These reactions allow for the conjugation of the isoquinoline scaffold with fluorogenic moieties or analyte-binding receptors, leading to the development of probes for detecting specific biomolecules or monitoring cellular processes. This document provides detailed protocols and application notes on leveraging this compound for the synthesis of fluorescent probes, with a focus on the Sonogashira coupling reaction.

Probe Design and Synthesis Strategy

The development of fluorescent probes from this compound often relies on a modular design strategy. The isoquinoline core acts as a scaffold, which can be chemically modified to tune the photophysical properties or introduce specific functionalities. The Sonogashira cross-coupling reaction is a powerful method for this purpose, allowing the formation of a carbon-carbon bond between the C5 position of the isoquinoline and a terminal alkyne.[2][4] This alkyne can be part of a larger functional unit, such as another aromatic system or a recognition group for a specific analyte.

G cluster_start Starting Materials cluster_reaction Reaction cluster_catalyst Catalyst System cluster_product Product A This compound (Scaffold) C Sonogashira Coupling A->C B Terminal Alkyne (Functional Unit / Fluorophore) B->C G 5-Alkynylisoquinoline-based Fluorescent Probe C->G D Pd Catalyst (e.g., Pd(PPh3)4) D->C E Cu(I) Co-catalyst (e.g., CuI) E->C F Base (e.g., Et3N) F->C

Caption: General strategy for synthesizing fluorescent probes from this compound.

Application Example: Fluorescent Kinase Inhibitors

While not designed primarily as imaging probes, alkynyl aminoisoquinoline compounds synthesized via Sonogashira coupling have been developed as potent kinase inhibitors for acute myeloid leukemia (AML).[5] These compounds exhibit intrinsic fluorescence, which is utilized in vitro to determine their biological activity, such as their half-maximal inhibitory concentration (IC50) against cancer cell lines.[5] This application demonstrates how the 5-substituted isoquinoline scaffold can be used to create fluorescent molecules with significant biological activity. The compounds were found to potently inhibit Fms-Like Tyrosine kinase 3 (FLT3) and Src kinase.[5]

Quantitative Data: Biological Activity of Fluorescent Isoquinoline Derivatives

The following table summarizes the biological activity of representative alkynyl aminoisoquinoline compounds against AML cell lines, as determined by fluorescence-based cell viability assays.[5]

CompoundTarget Kinase(s)Cell LineIC50 Value (nM)Reference
HSN431FLT3, SrcMV4-11< 1[5]
HSN431FLT3, SrcMOLM-14< 1[5]
QuizartinibFLT3MV4-111.1 ± 0.1[5]
PonatinibMulti-kinaseMV4-111.0 ± 0.1[5]

Experimental Protocols

Protocol 1: Synthesis of 5-Alkynylisoquinoline Derivatives via Sonogashira Coupling

This protocol provides a general method for the coupling of this compound with a terminal alkyne, based on standard Sonogashira conditions.[6]

Materials:

  • This compound

  • Terminal alkyne of interest

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et3N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen or Argon gas supply

  • Schlenk flask or other suitable reaction vessel

  • Standard glassware for extraction and purification

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N2 or Ar), add this compound (1.0 equiv).

  • Add the terminal alkyne (1.1 equiv), Pd(PPh3)4 (0.05 equiv), and CuI (0.1 equiv).

  • Add anhydrous THF and anhydrous Et3N in a 2:1 ratio by volume. The final concentration of this compound should be approximately 0.1 M.

  • Degas the solution by bubbling the inert gas through it for 10-15 minutes.

  • Stir the reaction mixture at room temperature for 16-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure to remove the solvents.

  • Resuspend the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure 5-alkynylisoquinoline product.

  • Characterize the final product using NMR spectroscopy and mass spectrometry.

Protocol 2: In Vitro Cell Viability Assay Using Fluorescence

This protocol describes a general method for assessing the cytotoxic effect of a fluorescent compound on a cancer cell line, similar to methods used to evaluate novel kinase inhibitors.[5]

Materials:

  • AML cell line (e.g., MV4-11)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Fluorescent compound (dissolved in DMSO to make a stock solution)

  • Cell viability reagent (e.g., PrestoBlue™ or alamarBlue™)

  • 96-well clear-bottom black plates for fluorescence measurement

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Fluorescence plate reader

Procedure:

  • Seed the MV4-11 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of the fluorescent compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in each well is ≤ 0.1% to avoid solvent toxicity.

  • Add 10 µL of the diluted compound solutions (or DMSO vehicle control) to the appropriate wells.

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Add 10 µL of the cell viability reagent to each well.

  • Incubate for an additional 1-4 hours at 37°C, protected from light.

  • Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths for the chosen reagent (e.g., 560 nm excitation / 590 nm emission for PrestoBlue™).

  • Normalize the fluorescence data to the DMSO control wells and plot the cell viability (%) against the logarithm of the compound concentration.

  • Calculate the IC50 value by fitting the data to a non-linear regression curve (e.g., log(inhibitor) vs. response -- variable slope).

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram illustrates the overall workflow from the synthesis of a fluorescent probe to its application in a biological assay.

G cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation A Sonogashira Coupling of This compound B Workup & Extraction A->B C Column Chromatography B->C D Characterization (NMR, MS) C->D F Compound Treatment (Serial Dilution) D->F Test Compound E Cell Culture Seeding (96-well plate) E->F G Incubation (72h) F->G H Add Viability Reagent G->H I Fluorescence Reading H->I J Data Analysis (IC50) I->J G cluster_pathway Kinase Signaling Cascade Kinase Kinase (e.g., FLT3) Substrate Substrate Kinase->Substrate ATP -> ADP Block X SubstrateP Phosphorylated Substrate Downstream Downstream Signaling (e.g., Proliferation) SubstrateP->Downstream Probe Fluorescent Inhibitor (5-Alkynylisoquinoline) Probe->Kinase

References

Application of 5-Chloroisoquinoline in materials science

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-Chloroisoquinoline is a heterocyclic aromatic organic compound with the chemical formula C₉H₆ClN. While it serves as a versatile precursor in organic synthesis, its applications to date have been predominantly concentrated in the field of medicinal chemistry and drug development. Extensive research has focused on its derivatives as potent inhibitors of various enzymes, highlighting its significance in pharmacology. Conversely, the application of this compound in materials science is not well-documented in current scientific literature. This document provides a comprehensive overview of its established applications and offers detailed protocols relevant to its primary area of use.

Established Applications in Medicinal Chemistry

The primary utility of this compound lies in its role as a scaffold for the synthesis of pharmacologically active molecules. Its derivatives have been investigated for a range of therapeutic applications.

  • Enzyme Inhibition: A significant area of research involves the development of this compound derivatives as inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair. Inhibition of PARP is a key strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways.

  • Antimicrobial and Antifungal Agents: Certain derivatives of this compound have demonstrated promising activity against various bacterial and fungal strains. These compounds often function by disrupting microbial cellular processes.

  • Other Therapeutic Targets: Research has also explored its potential in developing inhibitors for other enzymes and as a basis for compounds with a range of biological activities.

Quantitative Data Summary

Due to the limited application in materials science, quantitative data is presented for its physical and chemical properties, which are foundational for any application.

PropertyValueReference
Molecular FormulaC₉H₆ClNN/A
Molar Mass163.61 g/mol N/A
Melting Point83-86 °C
Boiling Point280.9 °C at 760 mmHgN/A
AppearanceOff-white to yellow crystalline powder

Experimental Protocols

The following is a representative protocol for the synthesis of a this compound derivative, which is a common starting point for its use in medicinal chemistry research.

Protocol 1: Synthesis of a this compound-based PARP Inhibitor (Hypothetical)

This protocol describes a general workflow for the synthesis of a derivative of this compound for potential use as a PARP inhibitor.

Materials:

  • This compound

  • Appropriate boronic acid or ester for Suzuki coupling

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Na₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Deionized water

  • Standard laboratory glassware and equipment

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates

  • Column chromatography setup (Silica gel)

  • Rotary evaporator

  • NMR spectrometer, Mass spectrometer for characterization

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and the boronic acid/ester (1.2 equivalents) in the chosen solvent.

  • Degassing: Sparge the solution with an inert gas (N₂ or Ar) for 15-20 minutes to remove dissolved oxygen.

  • Addition of Reagents: Add the palladium catalyst (0.05 equivalents) and the base (2 equivalents) to the reaction mixture under the inert atmosphere.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the purified compound using NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Visualizations

The following diagrams illustrate the logical relationships and experimental workflows associated with this compound.

G cluster_synthesis Synthesis & Derivatization cluster_application Primary Application Domain cluster_materials Potential (Unexplored) Application This compound This compound Chemical Modification Chemical Modification This compound->Chemical Modification e.g., Suzuki Coupling Novel Derivatives Novel Derivatives Chemical Modification->Novel Derivatives Medicinal Chemistry Medicinal Chemistry Novel Derivatives->Medicinal Chemistry Materials Science (Hypothetical) Materials Science (Hypothetical) Novel Derivatives->Materials Science (Hypothetical) Enzyme Inhibition (e.g., PARP) Enzyme Inhibition (e.g., PARP) Medicinal Chemistry->Enzyme Inhibition (e.g., PARP) Antimicrobial Agents Antimicrobial Agents Medicinal Chemistry->Antimicrobial Agents

Figure 1: Logical flow of this compound applications.

G start Reaction Setup (this compound + Boronic Acid) degas Degas with Inert Gas start->degas add_reagents Add Catalyst and Base degas->add_reagents react Heat and Stir (Monitor by TLC) add_reagents->react workup Cool, Dilute, and Wash react->workup purify Column Chromatography workup->purify characterize NMR & Mass Spectrometry purify->characterize end_product Purified Derivative characterize->end_product

Figure 2: Experimental workflow for derivative synthesis.

This compound is a valuable building block in medicinal chemistry, with its derivatives showing significant potential as therapeutic agents, particularly as PARP inhibitors. While its application in materials science remains largely unexplored, its chemical properties suggest that its derivatives could potentially be investigated for roles in areas such as organic electronics or sensor technology. However, further research is required to establish any utility in these fields. The protocols and data presented here provide a foundation for researchers interested in the established applications of this compound.

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 5-Chloroisoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 5-Chloroisoquinoline. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities depend on the synthetic route. A frequent method is the direct chlorination of isoquinoline. In this case, impurities may include unreacted isoquinoline, and over-chlorinated byproducts such as 5,8-dichloroisoquinoline and 5,7,8-trichloroisoquinoline.[1]

Q2: What are the recommended purification techniques for crude this compound?

A2: The two primary methods for purifying crude this compound are recrystallization and column chromatography. The choice between these techniques depends on the impurity profile, the desired final purity, and the scale of the purification.

Q3: What is the expected appearance and melting point of pure this compound?

A3: Pure this compound is typically a white to off-white or brown solid with a melting point in the range of 69-73 °C.[1]

Q4: How can I assess the purity of my this compound sample?

A4: Purity can be assessed using several analytical techniques, including:

  • Thin-Layer Chromatography (TLC): To quickly check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS): For quantitative purity analysis.

  • Melting Point Analysis: A sharp melting point range close to the literature value (69-73 °C) indicates high purity. A broad or depressed melting point suggests the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any impurities with distinct signals.

Purification Method Comparison

The following table summarizes the typical outcomes of the two main purification techniques for crude this compound. Please note that these are representative values and actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification TechniquePurity of Crude Material (Typical)Purity After Purification (Typical)Yield (Typical)Throughput
Recrystallization 85-90%>98%40-60%High
Column Chromatography 85-90%>99%70-85%Low to Medium

Experimental Protocols

Recrystallization Protocol

This protocol is based on a documented procedure for the purification of this compound.[1]

  • Solvent Selection: Methylcyclohexane is a suitable solvent for the recrystallization of this compound.

  • Dissolution: In a fume hood, suspend the crude this compound in a minimal amount of methylcyclohexane in an Erlenmeyer flask. Heat the mixture with stirring on a hot plate until the solid completely dissolves. Add the solvent portion-wise to avoid using an excess.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should be observed.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methylcyclohexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Column Chromatography Protocol

This protocol is based on general principles of chromatography for nitrogen-containing heterocycles and purification of similar compounds.[2]

  • Stationary Phase: Silica gel (230-400 mesh) is a suitable stationary phase.

  • Eluent Selection: A good starting point for the eluent system is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis of the crude material. A typical starting ratio could be 9:1 (hexane:ethyl acetate), with the polarity gradually increased as needed.

  • Column Packing: Prepare a slurry of the silica gel in the initial, least polar eluent mixture. Pour the slurry into the column and allow it to pack uniformly. Ensure there are no air bubbles in the packed bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and load it onto the top of the column as a dry powder. Alternatively, a concentrated solution of the sample can be carefully loaded directly onto the column.

  • Elution: Begin eluting the column with the initial solvent system. Collect fractions and monitor their composition by TLC.

  • Gradient Elution (Optional): If the separation is not optimal, a gradient of increasing polarity can be used. This can be achieved by gradually increasing the proportion of ethyl acetate in the eluent.

  • Fraction Analysis: Combine the fractions containing the pure this compound.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Troubleshooting Guides

Recrystallization Troubleshooting
IssuePossible CauseSuggested Solution
Oiling out (product separates as a liquid) The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated.Add a small amount of additional hot solvent. Reheat the mixture to ensure complete dissolution and then cool slowly.
No crystals form upon cooling Too much solvent was used. The solution is not saturated.Boil off some of the solvent to concentrate the solution and then allow it to cool again. Try scratching the inside of the flask with a glass rod or adding a seed crystal.
Low recovery of purified product Too much solvent was used. The crystals were washed with solvent that was not cold. Premature crystallization during hot filtration.Use the minimum amount of hot solvent for dissolution. Ensure the wash solvent is ice-cold. Minimize the time for hot filtration.
Product is still impure after recrystallization The cooling process was too rapid, trapping impurities. The chosen solvent is not optimal for rejecting the specific impurities.Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Experiment with different recrystallization solvents.
Column Chromatography Troubleshooting
IssuePossible CauseSuggested Solution
Poor separation of spots (co-elution) The eluent system is too polar or not polar enough. The column was overloaded with the sample.Optimize the eluent system using TLC. Try a less polar or more polar solvent mixture. Use a larger column or less sample.
Cracking of the silica gel bed The column was packed unevenly. A change in solvent polarity was too abrupt.Repack the column carefully to ensure a uniform bed. Use a gradual solvent gradient instead of a step gradient.
Compound is stuck on the column The eluent is not polar enough. The compound may be interacting strongly with the acidic silica gel.Gradually increase the polarity of the eluent. Add a small percentage of a more polar solvent like methanol or a base like triethylamine to the eluent.
Tailing of spots on TLC and column The compound is interacting too strongly with the stationary phase. The sample is too concentrated.Add a small amount of a modifier (e.g., acetic acid or triethylamine) to the eluent. Dilute the sample before loading.

Visual Workflows

Recrystallization_Workflow start Crude this compound dissolve Dissolve in minimal hot methylcyclohexane start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Cool to Room Temperature dissolve->cool No insoluble impurities hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry under Vacuum wash->dry end Pure this compound dry->end

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow start Crude this compound tlc TLC Analysis to Determine Eluent start->tlc pack Pack Silica Gel Column tlc->pack load Load Sample pack->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate end Pure this compound evaporate->end

Caption: Workflow for the purification of this compound by column chromatography.

Troubleshooting_Decision_Tree decision decision issue issue start Purification Unsuccessful method Which method? start->method recrystallization Recrystallization method->recrystallization Recrystallization chromatography Column Chromatography method->chromatography Column Chromatography recryst_issue What is the issue? recrystallization->recryst_issue chrom_issue What is the issue? chromatography->chrom_issue oiling_out Oiling Out recryst_issue->oiling_out Oiling Out no_crystals No Crystals recryst_issue->no_crystals No Crystals low_yield Low Yield recryst_issue->low_yield Low Yield poor_sep Poor Separation chrom_issue->poor_sep Poor Separation cracking Column Cracking chrom_issue->cracking Cracking stuck Compound Stuck chrom_issue->stuck Compound Stuck

References

Side-product formation in the synthesis of 5-Chloroisoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 5-Chloroisoquinoline. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The primary methods for synthesizing this compound are:

  • Direct Chlorination of Isoquinoline: This method involves the electrophilic substitution of isoquinoline with a chlorinating agent. However, this approach often leads to a mixture of isomers, primarily this compound and 8-Chloroisoquinoline, as well as di-chlorinated byproducts, making purification challenging.

  • Sandmeyer Reaction from 5-Aminoisoquinoline: This is a more regioselective method that involves the diazotization of 5-aminoisoquinoline followed by a copper(I) chloride-catalyzed displacement of the diazonium group with a chloride ion.[1] This route generally provides a cleaner product with fewer isomeric impurities.

Q2: What are the main side-products to expect during the synthesis of this compound?

A2: The side-products largely depend on the synthetic route:

  • Direct Chlorination:

    • Isomeric Monochloro-products: The most common side-product is 8-Chloroisoquinoline. The ratio of 5- and 8-isomers can vary based on reaction conditions.

    • Di-chlorinated Isoquinolines: Over-chlorination can lead to the formation of various dichloroisoquinoline isomers.

    • Unreacted Isoquinoline: Incomplete reaction will leave starting material in the product mixture.

  • Sandmeyer Reaction:

    • Phenolic Byproducts: If water is present in the reaction mixture, the diazonium intermediate can be converted to 5-hydroxyisoquinoline.[2]

    • Unreacted 5-Aminoisoquinoline: Incomplete diazotization or displacement will result in the starting material being present in the final product.

    • Azo-coupling Products: Under certain conditions, the diazonium salt can react with other aromatic species to form colored azo compounds.

Q3: How can I purify this compound from its side-products?

A3: Purification can be challenging due to the similar physical properties of the isomers.

  • Column Chromatography: This is a common and effective method for separating this compound from its isomers and other byproducts. A silica gel stationary phase with a non-polar eluent system (e.g., petroleum ether and ethyl acetate) is often employed.[3]

  • Recrystallization: If the product is obtained as a solid and the impurity profile is not too complex, recrystallization from a suitable solvent can be an effective purification technique.

  • Distillation: For liquid products, fractional distillation under reduced pressure may be used to separate components with different boiling points.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete reaction: Insufficient reaction time or temperature.Increase reaction time and/or temperature. Monitor reaction progress by TLC or GC-MS.
Sub-optimal reagent stoichiometry: Incorrect ratio of reactants.Carefully control the stoichiometry of the chlorinating agent or diazotization reagents.
Decomposition of diazonium salt (Sandmeyer reaction): Temperature too high during diazotization.Maintain a low temperature (0-5 °C) during the formation of the diazonium salt.
Presence of Multiple Isomers (e.g., 8-Chloroisoquinoline) Direct chlorination method used: This method inherently lacks high regioselectivity.For higher purity, use the Sandmeyer reaction starting from 5-aminoisoquinoline.
Reaction conditions favoring multiple substitutions: High temperature or excess chlorinating agent.Optimize reaction conditions by lowering the temperature and using a controlled amount of the chlorinating agent.
Product is a Dark, Oily Residue Formation of azo-coupling byproducts (Sandmeyer reaction): Impurities in the starting amine or incorrect pH.Use purified 5-aminoisoquinoline. Ensure the reaction is performed under acidic conditions to suppress azo-coupling.
Polymerization or degradation: Harsh reaction conditions (e.g., strong acid, high temperature).Use milder reaction conditions where possible. Consider alternative synthetic routes if degradation is persistent.
Difficulty in Separating this compound from Isomers Similar polarity of isomers: Makes separation by chromatography challenging.Use a long chromatography column with a shallow solvent gradient to improve resolution. Consider using a different stationary phase if silica gel is ineffective.
Co-crystallization of isomers: Impedes purification by recrystallization.Attempt recrystallization from a different solvent system. If unsuccessful, column chromatography is the recommended alternative.

Experimental Protocols

Synthesis of this compound via Sandmeyer Reaction

This protocol is based on the established Sandmeyer reaction, which converts an aryl amine to an aryl halide.

Materials:

  • 5-Aminoisoquinoline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Ice

  • Sodium Hydroxide (NaOH) solution

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Diazotization:

    • Dissolve 5-aminoisoquinoline in concentrated hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the cooled solution of 5-aminoisoquinoline hydrochloride. Maintain the temperature below 5 °C throughout the addition.

    • Stir the mixture at this temperature for an additional 30 minutes to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous evolution of nitrogen gas should be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen ceases.

  • Work-up and Purification:

    • Cool the reaction mixture and neutralize it with a sodium hydroxide solution.

    • Extract the product into an organic solvent like dichloromethane.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_and_Side_Products cluster_direct_chlorination Direct Chlorination cluster_sandmeyer_reaction Sandmeyer Reaction Isoquinoline Isoquinoline This compound This compound Isoquinoline->this compound Cl2, Lewis Acid 8-Chloroisoquinoline 8-Chloroisoquinoline Isoquinoline->8-Chloroisoquinoline Cl2, Lewis Acid Dichloroisoquinolines Dichloroisoquinolines This compound->Dichloroisoquinolines Excess Cl2 5-Aminoisoquinoline 5-Aminoisoquinoline Diazonium Salt Diazonium Salt 5-Aminoisoquinoline->Diazonium Salt NaNO2, HCl 5-Chloroisoquinoline_S This compound Diazonium Salt->5-Chloroisoquinoline_S CuCl 5-Hydroxyisoquinoline 5-Hydroxyisoquinoline Diazonium Salt->5-Hydroxyisoquinoline H2O

Caption: Synthetic routes to this compound and major side-products.

Troubleshooting_Workflow Start Start Low_Yield Low Yield? Start->Low_Yield Incomplete_Reaction Check for Incomplete Reaction (TLC/GC-MS) Low_Yield->Incomplete_Reaction Yes Impure_Product Impure Product? Low_Yield->Impure_Product No Optimize_Conditions Increase Time/Temp or Adjust Stoichiometry Incomplete_Reaction->Optimize_Conditions Optimize_Conditions->Impure_Product Identify_Impurities Identify Impurities (NMR, GC-MS) Impure_Product->Identify_Impurities Yes End End Impure_Product->End No Isomeric_Impurity Isomeric Impurity? Identify_Impurities->Isomeric_Impurity Column_Chromatography Perform Column Chromatography Isomeric_Impurity->Column_Chromatography Yes Other_Impurity Consider Recrystallization or Alternative Work-up Isomeric_Impurity->Other_Impurity No Column_Chromatography->End Other_Impurity->End

References

Overcoming challenges in the scale-up of 5-Chloroisoquinoline production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the production and scale-up of 5-Chloroisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the synthesis and purification of this key pharmaceutical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your process development and scale-up activities.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of this compound synthesis, presented in a question-and-answer format.

Problem/Question Potential Causes Recommended Solutions
Low Yield After Scale-Up Inefficient mixing, poor temperature control (localized overheating), insufficient reaction time, reagent degradation.- Ensure adequate agitation for the larger reactor volume. - Implement controlled reagent addition to manage exotherms. - Monitor reaction completion by in-process controls (e.g., HPLC, TLC). - Use fresh, high-quality reagents.
High Levels of Impurities (e.g., Dichloro-isomers) Poor regioselectivity at larger scales, incorrect stoichiometry, inadequate temperature control.- Optimize the molar ratio of the chlorinating agent. - Maintain strict temperature control throughout the reaction. - Consider a slower addition of the chlorinating agent to improve selectivity.
Reaction Stalls Before Completion Insufficient catalyst or reagent activity, poor solubility of reactants at scale, formation of inhibiting by-products.- Verify the quality and activity of catalysts and reagents. - Evaluate alternative solvent systems to improve solubility. - Analyze for by-products that may be inhibiting the reaction.
Difficult Product Isolation/Purification "Oiling out" of the product, formation of fine particles that clog filters, co-precipitation of impurities.- Optimize the crystallization solvent system and cooling profile. - Introduce seeding to control crystal size. - Consider an anti-solvent addition strategy for crystallization. - Adjust the pH during work-up to improve separation.
Exothermic Reaction is Difficult to Control Rapid addition of reagents, inadequate cooling capacity of the reactor for the increased volume.- Reduce the rate of addition of the exothermic reagent. - Ensure the reactor's cooling system is sufficient for the heat of reaction. - Dilute the reaction mixture to better dissipate heat.
Inconsistent Product Quality Between Batches Variations in raw material quality, slight deviations in process parameters (temperature, time, agitation).- Implement stringent quality control for all starting materials. - Ensure precise and consistent control of all critical process parameters. - Develop a robust and well-documented standard operating procedure (SOP).

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound suitable for scale-up?

A1: The most common routes are direct chlorination of isoquinoline and the Bischler-Napieralski reaction followed by aromatization. The choice depends on the availability and cost of starting materials, as well as the desired purity profile.

Q2: How can I minimize the formation of the undesired 5,8-dichloro-isoquinoline isomer during direct chlorination?

A2: To minimize di-substitution, it is crucial to control the stoichiometry of the chlorinating agent and maintain a low reaction temperature. Slow, controlled addition of the chlorinating agent can also improve the selectivity for the mono-chlorinated product.

Q3: What are the key safety precautions to consider when scaling up the chlorination of isoquinoline?

A3: The chlorination of isoquinoline can be highly exothermic. Key safety precautions include: ensuring adequate reactor cooling capacity, controlled addition of the chlorinating agent, continuous monitoring of the reaction temperature, and having a quench plan in place for thermal runaway. Proper personal protective equipment (PPE), including acid-resistant gloves and eye protection, is mandatory.

Q4: My product is "oiling out" instead of crystallizing during purification. What can I do?

A4: "Oiling out" can be addressed by adjusting the solvent system, slowing down the cooling rate, or introducing seed crystals to promote controlled crystallization. An anti-solvent addition can also be an effective strategy.

Q5: Is column chromatography a viable purification method at an industrial scale for this compound?

A5: While effective at the lab scale, column chromatography is often not economically viable for large-scale production. At an industrial scale, purification is typically achieved through crystallization, sometimes involving treatment with activated carbon to remove colored impurities.

Data Presentation

Table 1: Comparison of Reaction Conditions for Halogenation of Isoquinoline (Analogous to Chlorination)

ParameterCondition ACondition BCondition C
Halogenating Agent N-Iodosuccinimide (NIS)N-Iodosuccinimide (NIS)N-Iodosuccinimide (NIS)
Acid Catalyst Trifluoromethanesulfonic Acid (TfOH)Sulfuric AcidAcetic Acid
Temperature -10 °C0 °C25 °C
Reaction Time 2 hours4 hours8 hours
Yield of 5-Iodoisoquinoline >80%[1]50-60%<40%
Key Observation Low temperature and strong acid favor high yield and regioselectivity.[1]

Note: This data is for the iodination of isoquinoline and serves as an illustrative example. Similar trends are expected for chlorination, but specific conditions will require optimization.

Experimental Protocols

Protocol 1: Pilot-Scale Synthesis of this compound via Direct Chlorination (Illustrative)

Disclaimer: This is a generalized protocol based on related procedures and must be optimized and validated for specific equipment and safety protocols.

Materials and Equipment:

  • 100 L glass-lined reactor with overhead stirrer, temperature control unit, and addition funnel.

  • Isoquinoline (5 kg, 38.7 mol)

  • Concentrated Sulfuric Acid (98%, 25 L)

  • N-Chlorosuccinimide (NCS) (5.4 kg, 40.6 mol)

  • Sodium Hydroxide solution (20% w/v)

  • Toluene

  • Activated Carbon

  • Filter press

  • Drying oven

Procedure:

  • Charge the 100 L reactor with concentrated sulfuric acid (25 L) and cool to 0-5 °C.

  • Slowly add isoquinoline (5 kg) to the sulfuric acid with vigorous stirring, maintaining the temperature below 10 °C.

  • Once the addition is complete, slowly add N-Chlorosuccinimide (5.4 kg) in portions over 2-3 hours, ensuring the temperature does not exceed 10 °C.

  • Stir the reaction mixture at 5-10 °C for an additional 4-6 hours, monitoring the reaction progress by HPLC.

  • Once the reaction is complete, slowly and carefully quench the reaction mixture by adding it to a separate vessel containing ice and water (100 L).

  • Neutralize the acidic solution by the slow addition of 20% sodium hydroxide solution until the pH is approximately 8-9, keeping the temperature below 20 °C.

  • Extract the aqueous layer with toluene (3 x 20 L).

  • Combine the organic layers and treat with activated carbon (0.5 kg) for 1 hour to decolorize.

  • Filter the mixture through a filter press to remove the activated carbon.

  • Concentrate the toluene solution under reduced pressure to approximately 1/3 of its volume.

  • Cool the concentrated solution to 0-5 °C to induce crystallization.

  • Isolate the solid product by filtration and wash with cold toluene.

  • Dry the this compound product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Protocol 2: Large-Scale Purification of this compound by Crystallization

Equipment:

  • Crystallization vessel with agitator and temperature control.

  • Filter-dryer or centrifuge.

  • Solvent transfer lines.

Procedure:

  • Transfer the crude this compound to the crystallization vessel.

  • Add a suitable solvent (e.g., toluene, heptane, or a mixture) and heat the mixture with stirring until the solid is fully dissolved.

  • Optionally, perform a hot filtration to remove any insoluble impurities.

  • Slowly cool the solution according to a pre-defined cooling profile to control crystal growth. Seeding with a small amount of pure this compound can be done at the point of supersaturation to initiate crystallization and control particle size.

  • Once the crystallization is complete, isolate the crystals using a filter-dryer or centrifuge.

  • Wash the crystals with a small amount of cold, fresh solvent to remove any remaining impurities.

  • Dry the purified this compound under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage A Charge Reactor with H2SO4 and Isoquinoline B Controlled Addition of NCS at 5-10°C A->B C Reaction Monitoring (HPLC) B->C D Quench with Ice/Water C->D Reaction Complete E Neutralization with NaOH D->E F Toluene Extraction E->F G Crude Product Isolation F->G H Decolorization with Activated Carbon G->H I Crystallization from Toluene H->I J Filtration and Drying I->J K Final Pure this compound J->K

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic Start Low Yield Observed Q1 Is reaction complete? Start->Q1 A1_Yes Proceed to Work-up Q1->A1_Yes Yes A1_No Check Reagents & Temperature Q1->A1_No No Q2 Impurity Profile Acceptable? A1_Yes->Q2 A2_Yes Final Product Q2->A2_Yes Yes A2_No Optimize Purification Q2->A2_No No

Caption: A logical flow diagram for troubleshooting low yield in this compound synthesis.

References

Stability issues of 5-Chloroisoquinoline under different reaction conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-chloroisoquinoline under various reaction conditions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

A: this compound should be stored in a cool, dry place, away from light and moisture. Recommended storage is at 0-8°C in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1]

Q2: Is this compound susceptible to degradation under acidic conditions?

Q3: What is the expected stability of this compound in basic media?

A: While specific hydrolysis kinetics for this compound are not detailed in the provided search results, aromatic chlorides are generally stable to hydrolysis under basic conditions unless activated by strong electron-withdrawing groups. However, prolonged exposure to strong bases at high temperatures may lead to nucleophilic aromatic substitution of the chlorine atom or other degradation pathways.

Q4: Can this compound degrade under oxidative stress?

A: Yes, the isoquinoline ring system can be susceptible to oxidative cleavage under strong oxidizing conditions.[2] Common laboratory oxidants like hydrogen peroxide (H₂O₂), especially in the presence of metal catalysts, could potentially lead to the formation of various degradation products, including ring-opened species.

Q5: What should I consider when performing reduction reactions with this compound?

A: Catalytic hydrogenation is a common reduction method for isoquinolines. However, it's important to be aware of potential side reactions. Reductive dehalogenation, where the chlorine atom is replaced by a hydrogen atom, can occur. The choice of catalyst, solvent, and reaction conditions (temperature, pressure) is crucial to achieve the desired selective reduction of the heterocyclic ring while preserving the chloro-substituent.

Q6: Is this compound thermally stable?

A: this compound is a solid with a melting point range of 69-73°C.[3] While it is generally stable at room temperature, prolonged exposure to high temperatures can lead to decomposition. Thermal degradation pathways may involve fragmentation of the molecule or polymerization.

Q7: What is the photostability of this compound?

A: As a heteroaromatic compound, this compound has the potential to absorb UV radiation and undergo photodegradation. According to ICH Q1B guidelines, photostability testing should be conducted to evaluate the effect of light exposure.[4][5][6][7][8] This involves exposing the compound to a combination of visible and UV light to identify potential photodegradants.

Troubleshooting Guides

Issue 1: Unexpected Side Products in Suzuki Coupling Reactions
Observed Issue Potential Cause Troubleshooting Steps
Low conversion Inefficient generation of the active Pd(0) catalyst.- Use a pre-catalyst like a Pd(PPh₃)₄ or a G3/G4 precatalyst.[7] - Ensure proper degassing of solvents and reagents to avoid catalyst oxidation.
Slow reaction kinetics.- Increase reaction temperature. - Screen different solvents to improve solubility. - Increase catalyst loading. - Ensure vigorous stirring for biphasic reactions.[4]
Homocoupling of the boronic acid/ester Presence of oxygen.- Thoroughly degas all solvents and water used in the reaction.[4][7]
Protodeboronation (loss of the boronic acid group) Harsh reaction conditions.- Use milder basic conditions. - Consider using more stable boronate esters (e.g., pinacol esters).[4]
Dechlorination of this compound Reductive side reaction.- Use a less reducing phosphine ligand. - Lower the reaction temperature.
Issue 2: Degradation Observed During Work-up or Purification
Observed Issue Potential Cause Troubleshooting Steps
Product degradation during acidic or basic work-up Hydrolysis or other pH-dependent reactions.- Use milder acids or bases (e.g., saturated NaHCO₃ instead of NaOH). - Minimize the duration of exposure to acidic or basic conditions. - Perform work-up at lower temperatures.
Decomposition on silica gel chromatography Acidity of silica gel.- Neutralize the silica gel by pre-treating with a solution of triethylamine in the eluent. - Use alternative purification methods like crystallization or chromatography on neutral alumina.
Formation of new impurities during solvent removal Thermal degradation.- Use a rotary evaporator at a lower temperature and higher vacuum. - Avoid prolonged heating of the product.

Experimental Protocols

Forced Degradation Study Protocol (General Guideline)

This protocol provides a general framework for conducting forced degradation studies on this compound to identify potential degradation products and establish stability-indicating analytical methods.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 6, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for a specified time. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified time.

  • Thermal Degradation (Solid State): Store the solid compound in an oven at a high temperature (e.g., 100°C) for a specified duration. Dissolve in a suitable solvent for analysis.

  • Thermal Degradation (Solution): Reflux the stock solution for a specified time.

  • Photolytic Degradation: Expose the stock solution in a photochemically transparent container to a light source that provides both UV and visible light, as per ICH Q1B guidelines (e.g., a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[4][5][6][7][8] A dark control sample should be stored under the same conditions but protected from light.

3. Sample Analysis:

  • Analyze the stressed samples and a non-stressed control sample using a stability-indicating HPLC method, typically with UV detection.

  • LC-MS/MS can be used to identify and characterize the degradation products.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution of this compound acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to oxidation Oxidative Stress (3% H2O2, RT) stock->oxidation Expose to thermal Thermal Stress (Solid & Solution) stock->thermal Expose to photo Photolytic Stress (ICH Q1B) stock->photo Expose to hplc HPLC-UV Analysis acid->hplc Analyze base->hplc Analyze oxidation->hplc Analyze thermal->hplc Analyze photo->hplc Analyze lcms LC-MS/MS for Degradant Identification hplc->lcms Characterize Peaks

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_suzuki cluster_diagnosis Problem Diagnosis cluster_solutions_conversion Solutions for Low Conversion cluster_solutions_side_products Solutions for Side Products start Suzuki Coupling with This compound Fails low_conversion Low or No Conversion start->low_conversion side_products Side Products Observed start->side_products catalyst Optimize Catalyst System (Pre-catalyst, Degassing) low_conversion->catalyst conditions Adjust Reaction Conditions (Temp, Solvent, Stirring) low_conversion->conditions degas Improve Degassing (for Homocoupling) side_products->degas milder_base Use Milder Base (for Protodeboronation) side_products->milder_base ligand_temp Adjust Ligand/Temp (for Dechlorination) side_products->ligand_temp

Caption: Troubleshooting logic for Suzuki coupling reactions.

References

Validation & Comparative

A Comparative Analysis of 5-Chloroisoquinoline and Other Halo-isoquinolines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the physicochemical properties, reactivity, and biological activities of 5-chloroisoquinoline, 5-bromoisoquinoline, and 5-iodoisoquinoline reveals key differences that are crucial for their application in research and drug discovery. This guide provides a comparative analysis of these important chemical building blocks, supported by experimental data and detailed protocols.

Halo-isoquinolines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules. The nature and position of the halogen substituent on the isoquinoline scaffold can profoundly influence the molecule's physical, chemical, and biological characteristics. This guide focuses on a comparative analysis of this compound, 5-bromoisoquinoline, and 5-iodoisoquinoline, offering a valuable resource for researchers in drug design and development.

Physicochemical Properties: A Comparative Overview

The choice of a halo-isoquinoline building block in a synthetic strategy is often dictated by its physicochemical properties, which influence its handling, reactivity, and pharmacokinetic profile in potential drug candidates. The table below summarizes key physicochemical data for 5-chloro-, 5-bromo-, and 5-iodoisoquinoline.

PropertyThis compound5-Bromoisoquinoline5-Iodoisoquinoline
Molecular Weight 163.61 g/mol [1]208.06 g/mol [2]255.05 g/mol [3]
Melting Point 69-73 °C[4]83-87 °C[5][6]Not available
pKa (Predicted) Not available4.39 ± 0.13[5][7][8]Not available
logP (Computed) Not available2.8[9]2.8[3]
Solubility Slightly soluble in Chloroform and Ethyl Acetate[10]Soluble in Chloroform, Dichloromethane, Ethyl Acetate, and Methanol[5][7][8]Not available

Reactivity in Cross-Coupling Reactions

Halo-isoquinolines are versatile substrates in various palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules. The reactivity of the C-X bond (where X is a halogen) generally follows the order I > Br > Cl. This trend is a critical consideration for chemists when designing synthetic routes.

Suzuki Coupling

The Suzuki coupling, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a widely used transformation. While specific comparative studies under identical conditions are scarce in the readily available literature, the general principles of C-X bond reactivity suggest that 5-iodoisoquinoline would be the most reactive, followed by 5-bromoisoquinoline, and then this compound. This higher reactivity of the iodo- and bromo-derivatives allows for milder reaction conditions and potentially higher yields.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The reactivity trend of halo-isoquinolines in this reaction is also expected to follow the I > Br > Cl order. This reaction is pivotal for introducing amine functionalities, which are prevalent in many pharmaceutical agents. Kinetic studies of the Buchwald-Hartwig amination have provided deep insights into the reaction mechanism, highlighting the importance of the halide in the oxidative addition step[11].

Biological Activity: SARM1 Inhibition

A significant area of interest for halo-isoquinolines is their activity as inhibitors of Sterile Alpha and Toll/Interleukin-1 Receptor motif-containing protein 1 (SARM1), a key player in axon degeneration. Inhibition of SARM1 is a promising therapeutic strategy for various neurodegenerative diseases.

Recent studies have highlighted the potential of 5-substituted isoquinolines as SARM1 inhibitors[12][13]. The nature of the halogen at the 5-position has been shown to significantly impact the inhibitory potency.

CompoundBiological TargetIC50
5-Iodoisoquinoline (DSRM-3716)SARM1 NADase75 nM[14]
This compoundSARM1Inhibitor, specific IC50 not provided[15]
5-BromoisoquinolineSARM1Noted as a better substrate for SARM1 base exchange than 5-iodoisoquinoline, suggesting inhibitory potential[16]

Experimental Protocols

For researchers looking to work with these compounds, the following are detailed methodologies for key experiments.

Synthesis of 5-Bromoisoquinoline

Materials:

  • Isoquinoline

  • Concentrated Sulfuric Acid (96%)

  • N-Bromosuccinimide (NBS)

  • Dry ice-acetone bath

  • Diethyl ether

  • Aqueous Ammonia (25%)

  • 1M Sodium Hydroxide (NaOH)

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • In a three-necked, round-bottomed flask equipped with a thermometer, mechanical stirrer, and an addition funnel, cool 340 mL of concentrated sulfuric acid to 0°C.

  • Slowly add 40 mL (44.0 g, 330 mmol) of isoquinoline to the stirred acid, ensuring the temperature remains below 30°C.

  • Cool the solution to -25°C in a dry ice-acetone bath.

  • Add 64.6 g (363 mmol) of N-bromosuccinimide in portions to the vigorously stirred solution, maintaining the temperature between -22 and -26°C.

  • Stir the suspension for 2 hours at -22 ± 1°C, followed by 3 hours at -18 ± 1°C.

  • Pour the resulting homogeneous reaction mixture onto 1.0 kg of crushed ice.

  • Adjust the pH of the mixture to 9.0 with 25% aqueous ammonia, keeping the temperature below 25°C.

  • Extract the alkaline suspension with three portions of diethyl ether (800 mL, then 2 x 200 mL).

  • Wash the combined organic phases with 200 mL of 1M NaOH and 200 mL of water.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate to yield the crude product.

  • Purify the crude solid by fractional distillation under reduced pressure (bp 145-149°C at 14 mm) to obtain 5-bromoisoquinoline as a white solid[17].

General Protocol for MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells to be tested

  • 96-well microplate

  • Culture medium

  • MTT labeling reagent (final concentration 0.5 mg/mL)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (e.g., halo-isoquinolines) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT labeling reagent to each well.

  • Incubate the plate for 4 hours in a humidified atmosphere (e.g., 37°C, 5% CO2).

  • Add 100 µL of the solubilization solution to each well.

  • Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.

  • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.

Visualizing Key Processes

To further aid in the understanding of the synthesis and application of these compounds, the following diagrams illustrate key workflows and pathways.

General Synthesis of 5-Halo-Isoquinolines

G cluster_synthesis Synthesis of 5-Halo-Isoquinolines Isoquinoline Isoquinoline Reaction Reaction Isoquinoline->Reaction Electrophilic Halogenating Agent Electrophilic Halogenating Agent Electrophilic Halogenating Agent->Reaction 5-Halo-Isoquinoline 5-Halo-Isoquinoline Reaction->5-Halo-Isoquinoline

Caption: General reaction scheme for the synthesis of 5-halo-isoquinolines.

Experimental Workflow for a Suzuki Coupling Reaction

G cluster_workflow Suzuki Coupling Workflow Reactants 5-Halo-isoquinoline Organoboron Reagent Reaction_Setup Combine Reactants, Catalyst, and Base in Solvent Reactants->Reaction_Setup Catalyst_Base Palladium Catalyst Base Catalyst_Base->Reaction_Setup Heating Heat Reaction Mixture Reaction_Setup->Heating Workup Aqueous Workup and Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product Coupled Product Purification->Product

Caption: A typical experimental workflow for a Suzuki cross-coupling reaction.

SARM1 Signaling Pathway in Axon Degeneration

G cluster_pathway SARM1-Mediated Axon Degeneration Axon_Injury Axonal Injury SARM1_Activation SARM1 Activation Axon_Injury->SARM1_Activation NAD_Depletion NAD+ Depletion SARM1_Activation->NAD_Depletion Axon_Degeneration Axon Degeneration NAD_Depletion->Axon_Degeneration Halo_Isoquinoline 5-Halo-isoquinoline (SARM1 Inhibitor) Halo_Isoquinoline->SARM1_Activation Inhibits

Caption: Simplified diagram of the SARM1 signaling pathway in axon degeneration.

References

A Comparative Guide to the Synthetic Routes for 5-Chloroisoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various synthetic methods for the preparation of 5-chloroisoquinoline, a key building block in medicinal chemistry and materials science. The following sections present a critical analysis of the common synthetic strategies, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given research and development objective.

Introduction

This compound is a crucial intermediate in the synthesis of a wide range of biologically active compounds and functional materials. Its substituted isoquinoline core is found in numerous pharmaceuticals, making the efficient and scalable synthesis of this compound a significant area of interest. This guide compares the traditional Sandmeyer reaction, classical isoquinoline syntheses such as the Pomeranz-Fritsch and Bischler-Napieralski reactions, and modern transition-metal-catalyzed approaches.

Comparison of Synthetic Methods

The selection of a synthetic route to this compound depends on several factors, including precursor availability, desired scale, and tolerance to specific reaction conditions. The following table summarizes the key quantitative data for the most prominent methods.

MethodStarting Material(s)Key ReagentsReaction ConditionsYield (%)Purity (%)Reference(s)
Sandmeyer Reaction 5-AminoisoquinolineHCl, NaNO₂, CuCl0-5 °C (diazotization), then heat~60-70%>95%[1]
Pomeranz-Fritsch 2-Chlorobenzaldehyde, Aminoacetaldehyde diethyl acetalH₂SO₄HeatModerateGood[2]
Bischler-Napieralski N-(2-(3-chlorophenyl)ethyl)formamidePOCl₃ or P₂O₅RefluxVariableVariable[3]
Palladium-Catalyzed Varies (e.g., substituted benzylamines and allyl acetate)Pd(OAc)₂, oxidantVaries (e.g., 100-120 °C)GoodHigh

Note: The yields and purities for the Pomeranz-Fritsch, Bischler-Napieralski, and Palladium-Catalyzed methods are presented as ranges or qualitative descriptions due to the lack of specific experimental data in the literature for the direct synthesis of this compound. These values are based on the general performance of these reactions for similar isoquinoline derivatives.

Detailed Experimental Protocols

Sandmeyer Reaction

The Sandmeyer reaction is a well-established and reliable method for the synthesis of this compound from the readily available 5-aminoisoquinoline.

Experimental Protocol:

  • Diazotization: 5-Aminoisoquinoline is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C in an ice-salt bath.

  • A solution of sodium nitrite in water is added dropwise to the stirred solution, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, a solution of copper(I) chloride in concentrated hydrochloric acid is prepared and cooled.

  • The cold diazonium salt solution is then slowly added to the copper(I) chloride solution.

  • The reaction mixture is allowed to warm to room temperature and then heated (e.g., on a steam bath) until the evolution of nitrogen gas ceases.

  • Work-up and Purification: The reaction mixture is cooled and made alkaline with a suitable base (e.g., sodium hydroxide or ammonium hydroxide). The crude product is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are washed with water, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The resulting crude this compound can be purified by column chromatography on silica gel or by recrystallization to afford the pure product.[1]

Pomeranz-Fritsch Reaction

This classical method involves the acid-catalyzed cyclization of a benzalaminoacetal to form the isoquinoline ring system. For the synthesis of this compound, the starting material would be 2-chlorobenzaldehyde.

General Experimental Workflow:

  • Formation of the Benzalaminoacetal: 2-Chlorobenzaldehyde is condensed with an aminoacetaldehyde acetal (e.g., aminoacetaldehyde diethyl acetal) to form the corresponding Schiff base (a benzalaminoacetal).

  • Acid-Catalyzed Cyclization: The crude benzalaminoacetal is treated with a strong acid, typically concentrated sulfuric acid, and heated. This promotes the cyclization and subsequent aromatization to form the this compound.

  • Work-up and Purification: The acidic reaction mixture is carefully poured onto ice and neutralized with a base. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by chromatography or recrystallization.[2]

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is another classical approach that involves the cyclization of a β-arylethylamide. To synthesize this compound, the precursor would be an N-acylated derivative of 2-(3-chlorophenyl)ethylamine. The reaction proceeds through a dihydroisoquinoline intermediate, which is then oxidized to the aromatic isoquinoline.

General Experimental Workflow:

  • Preparation of the Amide Precursor: 2-(3-chlorophenyl)ethylamine is acylated, for example, with formic acid or an acyl chloride, to form the corresponding N-(2-(3-chlorophenyl)ethyl)amide.

  • Cyclization: The amide is treated with a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), and heated, typically under reflux conditions. This effects the cyclization to form a 3,4-dihydroisoquinoline derivative.[3]

  • Aromatization: The resulting dihydroisoquinoline is then oxidized to this compound. This can be achieved using various oxidizing agents, such as palladium on carbon (Pd/C) in a suitable solvent at elevated temperatures, or with other reagents like manganese dioxide (MnO₂) or potassium permanganate (KMnO₄).

  • Work-up and Purification: After each step, appropriate work-up procedures involving neutralization, extraction, and drying are performed. The final product is purified by standard techniques.

Palladium-Catalyzed Synthesis

Modern synthetic methods often employ transition-metal catalysis for the construction of heterocyclic rings. Palladium-catalyzed reactions offer a powerful alternative for the synthesis of substituted isoquinolines, often with high efficiency and functional group tolerance.

General Experimental Workflow (Example):

A potential palladium-catalyzed route could involve the tandem C-H allylation and oxidative cyclization of a substituted benzylamine with an allyl acetate.

  • Reaction Setup: A substituted benzylamine is reacted with an allyl acetate in the presence of a palladium(II) catalyst (e.g., Pd(OAc)₂) and an oxidant.

  • Tandem Reaction: The reaction proceeds through a one-pot, two-step sequence involving C-H allylation followed by intermolecular amination and aromatization to yield the 3-methylisoquinoline derivative.

  • Work-up and Purification: The reaction mixture is cooled, filtered, and the solvent is removed. The residue is then purified by column chromatography to isolate the desired product.

Visualizing the Synthetic Pathways

To better understand the logical flow of these synthetic methods, the following diagrams have been generated using the DOT language.

Sandmeyer_Reaction start 5-Aminoisoquinoline diazonium Diazonium Salt Intermediate start->diazonium HCl, NaNO₂ (0-5 °C) product This compound diazonium->product CuCl, heat

Caption: Workflow for the Sandmeyer reaction to produce this compound.

Pomeranz_Fritsch_Reaction start1 2-Chlorobenzaldehyde intermediate Benzalaminoacetal start1->intermediate start2 Aminoacetaldehyde diethyl acetal start2->intermediate product This compound intermediate->product H₂SO₄, heat

Caption: General workflow for the Pomeranz-Fritsch synthesis of this compound.

Bischler_Napieralski_Reaction start N-(2-(3-chlorophenyl)ethyl)formamide dihydro 6-Chloro-3,4-dihydroisoquinoline start->dihydro POCl₃, reflux product This compound dihydro->product Oxidation (e.g., Pd/C, heat)

Caption: General workflow for the Bischler-Napieralski synthesis of this compound.

Conclusion

The synthesis of this compound can be achieved through various methods, each with its own advantages and disadvantages. The Sandmeyer reaction stands out as the most direct and well-documented method, particularly when starting from 5-aminoisoquinoline. It generally provides good yields and high purity, making it a reliable choice for laboratory-scale synthesis.

The Pomeranz-Fritsch and Bischler-Napieralski reactions represent classical approaches to the isoquinoline core. While versatile for a range of substituted isoquinolines, their application to the synthesis of the 5-chloro isomer is less documented and may require significant optimization. The Bischler-Napieralski reaction has the added complexity of a two-step process involving cyclization and subsequent aromatization.

Palladium-catalyzed methods represent the forefront of modern organic synthesis, offering potentially high efficiency and milder reaction conditions. However, the development of a specific and optimized protocol for this compound may require dedicated research efforts.

For researchers and drug development professionals, the choice of synthetic route will ultimately depend on the specific project requirements, including the availability of starting materials, desired scale of production, and the need for functional group tolerance. The information provided in this guide serves as a valuable resource for making an informed decision.

References

A Comparative Guide to 5-Chloroisoquinoline Derivatives: In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 5-chloroisoquinoline derivatives based on available experimental data. It delves into their anticancer and antimicrobial properties, offering insights into their mechanisms of action and therapeutic potential.

The isoquinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The introduction of a chlorine atom at the 5-position of the isoquinoline ring has been shown to modulate the pharmacological properties of these compounds, leading to the development of potent agents against cancer and microbial infections. This guide summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to facilitate a comprehensive understanding of these promising therapeutic candidates.

Anticancer Activity: A Comparative Analysis

Several studies have highlighted the potential of this compound derivatives and their analogs as anticancer agents. Their efficacy has been demonstrated in various cancer cell lines, with some compounds progressing to in vivo animal models.

In Vitro Cytotoxicity

The in vitro cytotoxic activity of this compound and related derivatives is a key indicator of their potential as anticancer drugs. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth.

Compound/DerivativeCell LineIC50 (µM)Reference
5-Chloro-8-hydroxyquinoline derivative with amino acid featureColo 20516.19[1]
Amidated 5-chloro-8-hydroxyquinoline derivative (3a)Colo 20526.37[1]
Amidated 5-chloro-8-hydroxyquinoline derivative (3e)Colo 20522.12[1]
Gold(III) complex with isoquinoline derivative (Au1)T-24 (bladder cancer)Not specified, but greater than cisplatin[2]
Gold(III) complex with isoquinoline derivative (Au2)T-24 (bladder cancer)Not specified, but greater than cisplatin[2]
FBA-TPQ (Makaluvamine analog)MCF-7 (breast cancer)< 0.01[3]
FBA-TPQ (Makaluvamine analog)MDA-MB-468 (breast cancer)~0.1[3]
Isoquinoline-tethered quinazoline derivative (14a)SKBR3 (breast cancer)0.103[4]
In Vivo Antitumor Efficacy

Promising in vitro results have led to the evaluation of some derivatives in animal models of cancer, providing crucial information on their in vivo activity and safety.

A study on two gold(III) complexes with isoquinoline derivatives, Au1 and Au2, demonstrated their ability to effectively inhibit tumor growth in vivo, with a better safety profile than the commonly used chemotherapy drug cisplatin.[2] Similarly, novel synthetic makaluvamine analogs have shown significant anticancer activity in a mouse xenograft model of human breast cancer.[3] Another study on indolo[2,3-b]quinolines, analogs of the natural product neocryptolepine, revealed a remarkable decrease in tumor volume in female albino Swiss mice with Ehrlich ascites carcinoma-induced solid tumors.[5]

Antimicrobial Activity: Combating Bacterial and Mycobacterial Pathogens

This compound derivatives have also emerged as a promising class of antimicrobial agents, with activity against both bacteria and mycobacteria.

In Vitro Antimicrobial Susceptibility

The minimum inhibitory concentration (MIC) is a key parameter used to assess the in vitro antimicrobial activity of a compound.

Compound/DerivativeOrganismMIC50 (µg/mL)MIC90 (µg/mL)Reference
Cloxyquin (5-chloroquinolin-8-ol)Mycobacterium tuberculosis0.1250.25[6]

Quinoline derivatives have also been investigated as NorA efflux pump inhibitors in resistant Staphylococcus aureus strains, enhancing the efficacy of conventional antibiotics like ciprofloxacin both in vitro and in vivo.[7][8]

Mechanism of Action: Unraveling the Molecular Pathways

Understanding the mechanism of action of this compound derivatives is crucial for their rational development as therapeutic agents. Studies have begun to elucidate the signaling pathways through which these compounds exert their biological effects.

Anticancer Mechanisms

In the context of cancer, gold(III) complexes of isoquinoline derivatives have been shown to induce apoptosis (programmed cell death) in T-24 bladder cancer cells.[2] This process is initiated through the generation of reactive oxygen species (ROS) and the stimulation of Ca2+ release, leading to depolarization of the mitochondrial membrane.[2] These events activate the caspase cascade, a family of proteases that execute apoptosis. Furthermore, these complexes were found to arrest the cell cycle at the S-phase by upregulating tumor suppressor proteins like p53, p27, and p21, and downregulating cyclins A and E, which are essential for cell cycle progression.[2]

Certain quinoline-based compounds have also been found to provoke a DNA damage response through the activation of p53 in cancer cells.[9]

anticancer_pathway 5-Chloroisoquinoline_Derivative This compound Derivative ROS_Generation ROS Generation 5-Chloroisoquinoline_Derivative->ROS_Generation Ca2_Release Ca2+ Release 5-Chloroisoquinoline_Derivative->Ca2_Release p53_Upregulation p53 Upregulation 5-Chloroisoquinoline_Derivative->p53_Upregulation DNA_Damage_Response DNA Damage Response 5-Chloroisoquinoline_Derivative->DNA_Damage_Response Mitochondrial_Depolarization Mitochondrial Membrane Depolarization ROS_Generation->Mitochondrial_Depolarization Ca2_Release->Mitochondrial_Depolarization Caspase_Activation Caspase Activation Mitochondrial_Depolarization->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Cell_Cycle_Arrest S-Phase Cell Cycle Arrest p53_Upregulation->Cell_Cycle_Arrest DNA_Damage_Response->p53_Upregulation experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Compound_Synthesis Compound Synthesis & Characterization Cell_Culture Cancer Cell Line Culture Compound_Synthesis->Cell_Culture Cytotoxicity_Assay Cytotoxicity Assay (MTT/MTS) Cell_Culture->Cytotoxicity_Assay IC50_Determination IC50 Value Determination Cytotoxicity_Assay->IC50_Determination Mechanism_Studies Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) IC50_Determination->Mechanism_Studies Animal_Model Animal Model Development (e.g., Xenograft) IC50_Determination->Animal_Model Compound_Administration Compound Administration Animal_Model->Compound_Administration Tumor_Measurement Tumor Growth Measurement Compound_Administration->Tumor_Measurement Toxicity_Assessment Toxicity Assessment Compound_Administration->Toxicity_Assessment Efficacy_Evaluation Evaluation of Antitumor Efficacy Tumor_Measurement->Efficacy_Evaluation

References

A Comparative Guide to the Structure-Activity Relationship of 5-Chloroisoquinoline Analogs as SARM1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-chloroisoquinoline scaffold has emerged as a promising starting point for the development of potent inhibitors targeting Sterile Alpha and Toll/Interleukin Receptor Motif Containing Protein 1 (SARM1). SARM1 is a key executioner of programmed axon degeneration, making it an attractive therapeutic target for a range of neurodegenerative diseases.[1] This guide provides a comparative analysis of this compound analogs and their structure-activity relationships (SAR) as SARM1 inhibitors, supported by experimental data and detailed protocols.

Quantitative Data Summary

Table 1: SARM1 Inhibitory Activity of 5-Substituted Isoquinoline Analogs

Compound ID5-SubstituentSARM1 IC50 (nM)Reference
1 -ClData not explicitly quantified in cited literature, but identified as a SARM1 inhibitor.[2]Shi et al., 2022[2]
DSRM-3716 -I75Hughes et al., 2021[3]
2 -BrNot specified-
3 -FNot specified-

Note: The inhibitory activity of many simple isoquinolines is understood to be a result of them acting as pseudosubstrates, which are converted by SARM1 into the active inhibitory NAD mimetics.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound analogs are provided below.

1. SARM1 NADase Inhibition Assay

This assay quantifies the enzymatic activity of the SARM1 TIR domain, which hydrolyzes nicotinamide adenine dinucleotide (NAD+).

  • Materials:

    • Recombinant human SARM1 protein (SAM-TIR domains).

    • NAD+.

    • Test compounds (e.g., this compound analogs) dissolved in DMSO.

    • Assay buffer: Dulbecco's Phosphate-Buffered Saline (DPBS).

    • 384-well polypropylene plates.

    • Liquid chromatography-mass spectrometry (LC-MS) system.

  • Procedure:

    • Prepare a solution of recombinant SARM1 (SAM-TIR) in DPBS.

    • Pre-incubate the SARM1 solution with the test compounds at various concentrations (typically in a serial dilution) in a 384-well plate for 2 hours at room temperature. The final DMSO concentration should be kept constant (e.g., 1% v/v).

    • Initiate the enzymatic reaction by adding NAD+ to a final concentration of 5 µM.

    • Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

    • Quench the reaction by adding a suitable quenching solution (e.g., an acidic solution).

    • Analyze the reaction mixture using LC-MS to quantify the amount of NAD+ consumed or the amount of ADP-ribose (ADPR) and cyclic ADPR (cADPR) produced.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.[2]

2. Axon Degeneration Assay in Dorsal Root Ganglion (DRG) Neurons

This cell-based assay assesses the ability of compounds to protect neurons from degeneration following injury.

  • Materials:

    • Primary dorsal root ganglion (DRG) neurons cultured from mouse embryos.

    • Culture medium (e.g., Neurobasal medium supplemented with B27, NGF, uridine, and 5-fluoro-2'-deoxyuridine).

    • Poly-D-lysine and laminin-coated culture plates.

    • Test compounds dissolved in DMSO.

    • Microscope with imaging capabilities.

  • Procedure:

    • Isolate DRG neurons from E13.5 mouse embryos and culture them on coated plates.

    • After allowing axons to extend (typically for several days in culture), treat the neurons with various concentrations of the test compounds for a specified pre-incubation period (e.g., 1 hour).

    • Induce axonal injury by axotomy (severing the axons with a scalpel or a focused laser).

    • Incubate the injured neurons for a defined period (e.g., 24-72 hours) to allow for degeneration to occur in control wells.

    • Assess axon integrity by imaging the neurons (e.g., using phase-contrast or fluorescence microscopy after staining with markers like beta-III tubulin).

    • Quantify the extent of axon degeneration using a degeneration index, where a score of 0 represents intact axons and a score of 1 represents fully fragmented axons.

    • Determine the dose-dependent protective effect of the compounds.[3]

Signaling Pathway and Experimental Workflow Diagrams

SARM1 Signaling Pathway in Axon Degeneration

The following diagram illustrates the central role of SARM1 in the axon degeneration pathway. Upon axonal injury or disease-related stress, the levels of nicotinamide mononucleotide (NMN) rise, leading to the activation of SARM1. Activated SARM1 depletes NAD+ through its NADase activity, resulting in energy failure and subsequent axon degeneration. This compound analogs inhibit this process by blocking the NADase activity of SARM1.

SARM1_Pathway cluster_upstream Upstream Triggers cluster_activation SARM1 Activation cluster_downstream Downstream Effects cluster_inhibition Point of Inhibition Axonal_Injury Axonal Injury / Disease Stress NMN_increase ↑ NMN Levels Axonal_Injury->NMN_increase SARM1_activation SARM1 Activation NMN_increase->SARM1_activation NAD_depletion NAD+ Depletion SARM1_activation->NAD_depletion NADase Activity Energy_Failure Energy Failure NAD_depletion->Energy_Failure Axon_Degeneration Axon Degeneration Energy_Failure->Axon_Degeneration Inhibitor This compound Analogs Inhibitor->SARM1_activation Inhibits

Caption: SARM1-mediated axon degeneration pathway and the inhibitory action of this compound analogs.

General Experimental Workflow for SAR Studies

The diagram below outlines a typical workflow for conducting structure-activity relationship studies of novel enzyme inhibitors, from initial synthesis to in vivo validation.

SAR_Workflow Synthesis Analog Synthesis & Purification Biochemical_Screening Biochemical Screening (e.g., SARM1 NADase Assay) Synthesis->Biochemical_Screening SAR_Analysis SAR Analysis & Lead Identification Biochemical_Screening->SAR_Analysis SAR_Analysis->Synthesis Iterative Design Cell_Based_Assays Cell-Based Assays (e.g., Axon Degeneration) SAR_Analysis->Cell_Based_Assays In_Vivo_Studies In Vivo Efficacy & PK/PD Studies Cell_Based_Assays->In_Vivo_Studies

Caption: A generalized workflow for the discovery and development of novel enzyme inhibitors.

References

Navigating the Cytotoxic Landscape of Novel 5-Chloroisoquinoline Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor. Among the myriad of heterocyclic scaffolds explored, isoquinoline derivatives have emerged as a promising class of compounds with potent cytotoxic activities against various cancer cell lines. This guide provides a comparative evaluation of novel 5-Chloroisoquinoline compounds, juxtaposing their performance with alternative and established cytotoxic agents, supported by experimental data and detailed protocols.

Quantitative Cytotoxicity Profile: A Comparative Analysis

The cytotoxic potential of novel this compound derivatives is benchmarked against other substituted quinolines and the standard chemotherapeutic agent, Doxorubicin. The half-maximal inhibitory concentration (IC50), a key measure of potency, is presented across a panel of human cancer cell lines.

While specific IC50 values for a broad range of novel this compound compounds are still emerging in publicly accessible research, data from structurally related compounds, such as 5-substituted quinoline sulfonamides, offer valuable insights. For instance, a study on 8-hydroxyquinoline-5-sulfonamide derivatives demonstrated significant cytotoxic activity.

Table 1: Comparative in vitro Cytotoxicity (IC50) of a 5-Substituted Quinoline Derivative and Doxorubicin

Compound/DrugCancer Cell LineIC50 (µM)
Compound 3c (8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide) C-32 (Amelanotic Melanoma)Comparable to Cisplatin/Doxorubicin
MDA-MB-231 (Breast Adenocarcinoma)Comparable to Cisplatin/Doxorubicin
A549 (Lung Adenocarcinoma)Comparable to Cisplatin/Doxorubicin
Doxorubicin C-32 (Amelanotic Melanoma)Not explicitly provided in the study
MDA-MB-231 (Breast Adenocarcinoma)Not explicitly provided in the study
A549 (Lung Adenocarcinoma)Not explicitly provided in the study
Compound 3c HFF-1 (Normal Human Dermal Fibroblasts)> 100 µM (Non-toxic)

Data derived from a study on quinoline-5-sulfonamides, presented here for comparative purposes due to the limited availability of specific this compound data.[1]

It is noteworthy that structure-activity relationship (SAR) studies on other halogenated quinolines have indicated that the position and nature of the halogen substituent can significantly influence cytotoxic activity. For example, some studies have suggested that a 7-chloro substitution on the quinoline ring can decrease cytotoxic activity, highlighting the importance of the specific isomeric form.[2]

Deciphering the Mechanism of Action: Signaling Pathways in Focus

The anticancer effects of isoquinoline and quinoline derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and interfere with key cellular signaling pathways that govern cell proliferation and survival.

Some 5-substituted quinoline derivatives have been shown to induce apoptosis by modulating the expression of key regulatory proteins.[1] For instance, an increase in the transcriptional activity of tumor suppressor proteins p53 and p21, coupled with an altered expression of the pro-apoptotic BAX and the anti-apoptotic BCL-2 genes, points towards the activation of the intrinsic apoptotic pathway.[1]

Furthermore, certain isoquinoline-sulfonamide derivatives act as inhibitors of protein kinases, such as cAMP-dependent protein kinase (PKA) and protein kinase C (PKC).[3] These kinases are crucial components of signaling cascades, like the MAPK and PI3K/Akt pathways, which are often dysregulated in cancer, leading to uncontrolled cell growth and survival. By inhibiting these kinases, these compounds can effectively block these pro-survival signals and impede tumor progression.[3]

Below is a diagram illustrating a potential signaling pathway influenced by 5-substituted isoquinoline/quinoline compounds.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor PKA_PKC PKA / PKC Receptor->PKA_PKC PI3K PI3K Receptor->PI3K MAPK_Pathway MAPK Pathway Receptor->MAPK_Pathway Akt Akt PI3K->Akt BCL2 Bcl-2 (Anti-apoptotic) Akt->BCL2 Inhibition of Apoptosis p53 p53 MAPK_Pathway->p53 Apoptosis Apoptosis BCL2->Apoptosis Inhibition p21 p21 p53->p21 Activation BAX BAX (Pro-apoptotic) p53->BAX Activation p21->Apoptosis Cell Cycle Arrest BAX->Apoptosis 5_Chloroisoquinoline This compound Derivative 5_Chloroisoquinoline->PKA_PKC Inhibition 5_Chloroisoquinoline->PI3K Inhibition

Caption: Potential signaling pathways modulated by 5-substituted isoquinoline/quinoline derivatives.

Experimental Protocols: Methodologies for Cytotoxicity Evaluation

To ensure the reliability and reproducibility of cytotoxicity data, standardized experimental protocols are paramount. The following are detailed methodologies for commonly employed in vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Workflow:

start Seed cells in a 96-well plate and incubate for 24h treat Treat cells with various concentrations of this compound compounds start->treat incubate Incubate for 24-72h treat->incubate add_mtt Add MTT solution to each well and incubate for 2-4h incubate->add_mtt dissolve Add solubilization solution (e.g., DMSO) to dissolve formazan crystals add_mtt->dissolve read Measure absorbance at 570 nm using a microplate reader dissolve->read end Calculate IC50 values read->end

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the novel this compound compounds and a reference drug (e.g., Doxorubicin) in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include wells with untreated cells as a negative control and a vehicle control (e.g., DMSO) if applicable.

  • Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value using appropriate software.[3]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of the cytoplasmic enzyme LDH into the culture medium upon cell membrane damage, an indicator of cell death.

Experimental Workflow:

start Seed and treat cells in a 96-well plate as in the MTT assay incubate Incubate for the desired duration start->incubate supernatant Transfer a portion of the cell culture supernatant to a new plate incubate->supernatant add_reagent Add LDH assay reagent to each well supernatant->add_reagent incubate_reagent Incubate at room temperature in the dark for 30 min add_reagent->incubate_reagent stop_reaction Add stop solution incubate_reagent->stop_reaction read Measure absorbance at 490 nm stop_reaction->read end Calculate percentage of cytotoxicity read->end

Caption: Workflow for the LDH cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay. Include positive controls for maximum LDH release by treating some wells with a lysis buffer.

  • Incubation: Incubate the plate for the desired time.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 4 minutes) to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add a stop solution provided in the assay kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that in the maximum LDH release control wells after subtracting the background absorbance from the no-cell control.[4][5]

Conclusion

Novel this compound compounds represent a promising avenue in the search for new anticancer agents. While comprehensive data on a wide range of these specific derivatives is still being actively researched, preliminary insights from structurally similar compounds suggest potent cytotoxic activity, potentially mediated through the induction of apoptosis and the inhibition of key pro-survival signaling pathways. The standardized experimental protocols provided in this guide are essential for the accurate and reproducible evaluation of these and other novel compounds, facilitating the robust comparison needed to identify lead candidates for further preclinical and clinical development. As more research becomes available, a clearer picture of the therapeutic potential of this compound derivatives will undoubtedly emerge, hopefully leading to the development of more effective cancer therapies.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloroisoquinoline
Reactant of Route 2
Reactant of Route 2
5-Chloroisoquinoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.